1-Methyl-5-nitroindoline-2,3-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitroindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTDPTOWOMFBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333658 | |
| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-32-0 | |
| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-5-nitroindoline-2,3-dione chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 5-position and the methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound.
Chemical Properties
This compound is an orange solid.[1] Its core chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3484-32-0 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Melting Point | 200-202 °C | [1] |
| Appearance | Orange solid | [1] |
| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione |
Synthesis
The primary method for the synthesis of this compound is the N-methylation of 5-nitroisatin.
Experimental Protocol: N-methylation of 5-Nitroisatin
This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.
Materials:
-
5-Nitroisatin
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of 5-nitroisatin (1 equivalent), methyl iodide (5 equivalents), and potassium carbonate (3 equivalents) is prepared in anhydrous dimethylformamide (DMF).
-
The reaction mixture is stirred overnight at room temperature.
-
After completion of the reaction (monitored by TLC), water is added to the reaction mixture.
-
The mixture is then acidified with dilute HCl until it is acidic to pH paper.
-
The resulting yellow solid, this compound, is collected by filtration.
-
The solid is washed thoroughly with water until the filtrate is neutral to pH paper.
-
The product is then air-dried to a constant weight.
Synthesis workflow for this compound.
Spectral Data (Predicted)
1H NMR Spectroscopy
The expected proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | d | 1H | Aromatic H (position 4) |
| ~ 8.3 | dd | 1H | Aromatic H (position 6) |
| ~ 7.3 | d | 1H | Aromatic H (position 7) |
| ~ 3.2 | s | 3H | N-CH₃ |
The aromatic protons are expected to be shifted downfield due to the electron-withdrawing effects of the nitro and carbonyl groups.
13C NMR Spectroscopy
The predicted carbon NMR spectrum would show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 182 | C=O (position 3) |
| ~ 158 | C=O (position 2) |
| ~ 150 | Aromatic C (position 7a) |
| ~ 145 | Aromatic C (position 5) |
| ~ 135 | Aromatic C (position 3a) |
| ~ 125 | Aromatic C (position 6) |
| ~ 118 | Aromatic C (position 4) |
| ~ 112 | Aromatic C (position 7) |
| ~ 26 | N-CH₃ |
The carbonyl carbons are characteristically found at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1750-1730 | C=O stretching (ketone at C-3) |
| ~ 1730-1710 | C=O stretching (amide at C-2) |
| ~ 1610-1590 | C=C stretching (aromatic) |
| ~ 1530-1500 & 1350-1330 | N-O stretching (nitro group) |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 206. Key fragmentation patterns would likely involve the loss of NO₂, CO, and cleavage of the N-methyl group.
Reactivity
The reactivity of this compound is primarily centered around the electrophilic C3-carbonyl group, which is susceptible to nucleophilic attack. The electron-withdrawing nitro group enhances the electrophilicity of the isatin ring system.
Key reactions include:
-
Nucleophilic Addition to C3-Carbonyl: The C3-keto group readily reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form 3-substituted-3-hydroxy-1-methyl-5-nitroindolin-2-ones.
-
Condensation Reactions: The C3-carbonyl group can undergo condensation reactions with compounds containing active methylene groups or primary amines.
-
Ring-Opening Reactions: Under strong basic conditions, the amide bond can be cleaved.
Reactivity profile of this compound.
Applications in Research and Drug Development
The 1-methyl-5-nitroisatin scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, providing a handle for further functionalization and the introduction of diverse pharmacophores. Derivatives of 5-nitroindoles have been investigated for their anticancer properties.
Conclusion
This compound is a readily accessible and reactive intermediate. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and predicted spectral data to aid researchers in its synthesis, characterization, and utilization in synthetic and medicinal chemistry programs. Further experimental verification of the spectral data is recommended for rigorous structural confirmation.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole-2,3-dione, 5-methyl- [webbook.nist.gov]
- 5. 5-Nitroisatin(611-09-6) 1H NMR [m.chemicalbook.com]
- 6. 1H-Indole-2,3-dione, 5-methyl- [webbook.nist.gov]
In-Depth Technical Guide: 1-Methyl-5-nitroindoline-2,3-dione (CAS: 3484-32-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline-2,3-dione, also known as 1-Methyl-5-nitroisatin. This document consolidates available data on its chemical properties, synthesis, and biological significance, with a focus on its emerging role in drug discovery and development.
Chemical and Physical Properties
This compound is a derivative of isatin, a bicyclic compound consisting of an indole nucleus. The presence of a nitro group at the 5-position and a methyl group at the 1-position significantly influences its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 3484-32-0 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| Melting Point | 255 °C | [2][3] |
| Appearance | Yellowish-orange to orange crystalline powder | [4][5] |
| Solubility | Data not readily available | |
| Synonyms | 1-Methyl-5-nitroisatin, N-methyl 5-nitro isatin | [1][2] |
Synthesis
The synthesis of this compound is well-documented and typically involves the nitration of N-methylisatin or the methylation of 5-nitroisatin.
Synthesis via Nitration of N-Methylisatin
A common laboratory-scale synthesis involves the nitration of 1-methylindoline-2,3-dione (N-methylisatin).
-
Dissolve N-methylisatin in concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) with stirring.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield this compound.[3]
Synthesis via Methylation of 5-Nitroisatin
An alternative route involves the methylation of 5-nitroindoline-2,3-dione (5-nitroisatin).
-
Dissolve 5-nitroisatin in a suitable solvent such as dimethylformamide (DMF).
-
Add a methylating agent, for example, methyl iodide (CH₃I), to the solution.
-
Introduce a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.
-
Stir the mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture, which typically involves pouring it into water, followed by filtration and washing of the precipitated product.[6]
Biological Activity and Mechanism of Action
The isatin scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of the nitro and methyl groups in this compound modulates its biological profile, with a notable activity as a caspase inhibitor.
Caspase Inhibition
Caspases, a family of cysteine proteases, are central regulators of apoptosis (programmed cell death). Their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. This compound has been identified as a specific inhibitor of caspase-3.[4][7][8]
The dicarbonyl functionality of the isatin core is believed to interact with the catalytic cysteine residue in the active site of caspase-3, leading to reversible inhibition. The substituents on the isatin ring, including the 1-methyl and 5-nitro groups, likely contribute to the binding affinity and selectivity by interacting with specific subsites of the enzyme.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex and targeted therapeutics.
Intermediate in PROTAC Synthesis
Recent patent literature highlights the use of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][9][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound has been utilized as a building block for developing PROTACs targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain types of lymphoma.
Experimental Protocols
While a specific detailed protocol for the caspase-3 inhibition assay of this compound is not available in the recent literature, a general fluorometric assay protocol, adapted from studies on similar isatin derivatives, is provided below.
In Vitro Caspase-3 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory effect of this compound on the activity of recombinant human caspase-3.
Materials:
-
Recombinant human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the caspase-3 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic caspase-3 substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC or 400/505 nm for AFC).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a versatile chemical entity with established synthetic routes and interesting biological potential, particularly as a caspase-3 inhibitor. Its role as a key building block in the development of targeted protein degraders like PROTACs underscores its importance for professionals in drug discovery and development. Further investigation is warranted to fully elucidate its biological activities and to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitroisatin CAS#: 611-09-6 [amp.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chemsigma.com [chemsigma.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. 5-硝基靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]
- 10. Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-5-nitroindoline-2,3-dione. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from closely related analogs to present a predictive but scientifically grounded analysis. This guide covers the compound's fundamental properties, a proposed synthetic route, and predicted spectroscopic data. Furthermore, based on the known biological activities of the broader isatin class of molecules, a hypothesized mechanism of action and a representative signaling pathway are presented to stimulate further research and discussion within the scientific community.
Introduction
This compound is a heterocyclic organic compound belonging to the isatin family. Isatins and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential applications as anticancer and antimicrobial agents. The introduction of a methyl group at the 1-position and a nitro group at the 5-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological activity. This document aims to provide a detailed theoretical framework for the structural characterization of this specific derivative.
Chemical and Physical Properties
Based on available data, the fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3484-32-0 | [1][2] |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Melting Point | 200-202 °C | [1] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed N-methylation of 5-nitroisatin.
Experimental Protocol (Hypothetical)
Step 1: N-methylation of 5-Nitroisatin
-
To a solution of 5-nitroisatin in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred for a specified time to allow for the formation of the isatin anion.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound is not currently available. However, based on the known spectra of related compounds such as 5-nitroisatin and N-methylisatin, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4-8.6 | d | 1H | Aromatic H adjacent to nitro group |
| ~7.8-8.0 | dd | 1H | Aromatic H |
| ~7.0-7.2 | d | 1H | Aromatic H |
| ~3.2-3.4 | s | 3H | N-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=O (C3) |
| ~155-160 | C=O (C2) |
| ~150-155 | C-NO₂ |
| ~145-150 | Aromatic C |
| ~130-135 | Aromatic C |
| ~120-125 | Aromatic C |
| ~115-120 | Aromatic C |
| ~110-115 | Aromatic C |
| ~25-30 | N-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1740-1760 | C=O stretch (ketone) |
| ~1720-1740 | C=O stretch (amide) |
| ~1520-1540 | N-O stretch (nitro group, asymmetric) |
| ~1340-1360 | N-O stretch (nitro group, symmetric) |
| ~1600-1620 | C=C stretch (aromatic) |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 206 | [M]⁺ (Molecular ion) |
| 178 | [M - CO]⁺ |
| 160 | [M - NO₂]⁺ |
| 132 | [M - CO - NO₂]⁺ |
Biological Activity and Signaling Pathway (Hypothesized)
While there is no direct evidence for the biological activity of this compound, the broader class of isatin derivatives is known to possess significant anticancer and antimicrobial properties.[3][4][5][6][7][8][9][10][11][12]
Hypothesized Anticancer Mechanism
Many isatin derivatives have been shown to exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[12] Inhibition of CDKs can lead to cell cycle arrest and apoptosis. The 5-nitro substitution on the isatin ring has been correlated with enhanced anticancer activity in some studies.[4][5][11] It is therefore plausible that this compound could act as a CDK inhibitor.
Hypothesized Signaling Pathway: CDK Inhibition Leading to Apoptosis
The following diagram illustrates a potential signaling pathway through which this compound might exert its anticancer effects, based on the known mechanisms of related isatin derivatives.
Caption: Hypothesized inhibition of CDK2 by this compound.
Conclusion
This compound is a compound of interest due to its structural relation to the biologically active isatin family. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its structure elucidation, synthesis, and potential biological activity. The presented information is intended to serve as a valuable resource for researchers and to encourage further experimental investigation into this and related compounds. Future studies are warranted to confirm the predicted spectroscopic data and to explore the hypothesized anticancer and antimicrobial properties, which could lead to the development of novel therapeutic agents.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 3484-32-0|this compound|BLD Pharm [bldpharm.com]
- 3. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | El-serwy | Chemical Biology Letters [pubs.iscience.in]
- 9. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | Chemical Biology Letters [pubs.thesciencein.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthetic methodology for 1-Methyl-5-nitro-1H-indole-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. The document details its physical and chemical properties, provides an experimental protocol for its synthesis, and includes predicted and comparative spectroscopic data. Additionally, a proposed mechanism of action for its potential biological activity is illustrated.
Core Compound Information
1-Methyl-5-nitro-1H-indole-2,3-dione , also known as 1-Methyl-5-nitroisatin, is a derivative of isatin, a well-known scaffold in drug discovery. The presence of the nitro group at the 5-position and the methyl group at the 1-position of the indole nucleus are key structural features that can influence its biological activity.
| Property | Value | Source |
| CAS Number | 3484-32-0 | |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione | [1] |
| Synonyms | 1-Methyl-5-nitroisatin, 1-Methyl-5-nitroindoline-2,3-dione |
Physicochemical Properties
A summary of the available and predicted physicochemical data for 1-Methyl-5-nitro-1H-indole-2,3-dione is presented below.
| Property | Value | Notes |
| Appearance | Yellow solid | [2] |
| Melting Point | Not available | |
| Boiling Point | 391.9°C at 760 mmHg | Predicted |
| Density | 1.533 g/cm³ | Predicted |
| Flash Point | 190.8°C | Predicted |
| Refractive Index | 1.647 | Predicted |
| Vapor Pressure | 2.38E-06 mmHg at 25°C | Predicted |
| Storage | Sealed in dry, Room Temperature |
Synthesis Protocol
The synthesis of 1-Methyl-5-nitro-1H-indole-2,3-dione is achieved through the N-methylation of 5-nitroisatin.
Experimental Procedure: N-methylation of 5-Nitroisatin[3]
A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 0.156 mol) in anhydrous dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added to the mixture, and it is acidified with dilute HCl until it is acidic to pH paper. The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration, washed thoroughly with water until neutral to pH paper, and then air-dried to a constant weight.
Synthesis Workflow
Spectroscopic Characterization (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and a singlet for the N-methyl group. The positions of the aromatic protons will be influenced by the electron-withdrawing nitro group. For comparison, the related compound 3-methyl-5-nitro-1H-indole shows aromatic protons in the range of δ 7.38-8.57 ppm and a methyl singlet at δ 2.39 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the dione moiety, the carbons of the aromatic ring, and the N-methyl carbon. The carbonyl carbons are expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |
| C=O (dione) | ~1740 and ~1690 | 5-methyl-1H-indole-2,3-dione |
| N-O (nitro) | ~1520 and ~1340 | General nitro compounds |
| C-N | ~1300 | General aromatic amines |
| Aromatic C-H | ~3100-3000 | Aromatic compounds |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the dione moiety. The mass spectrum of the unmethylated precursor, 5-nitroisatin , shows a molecular ion peak at m/z 192, corresponding to its molecular weight.[3][4]
Potential Biological Activity and Mechanism of Action
Derivatives of 5-nitroisatin have been investigated for their potential as antimicrobial and anticancer agents.[5][6][7] The biological activity is often attributed to the isatin scaffold and the electronic effects of the nitro group.
Proposed Antimicrobial Mechanism of Action: DNA Gyrase Inhibition
Several 5-nitroisatin derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[6][8] The proposed mechanism involves the binding of the isatin derivative to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.
Proposed DNA Gyrase Inhibition Pathway
Proposed Anticancer Mechanism of Action: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Isatin derivatives have also been explored as potential anticancer agents, with some studies suggesting they may act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[9] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Proposed CDK2 Inhibition Pathway
Conclusion
This technical guide consolidates the available information on 1-Methyl-5-nitro-1H-indole-2,3-dione. While a detailed experimental characterization is still needed, the provided synthesis protocol and comparative data offer a solid foundation for researchers. The potential of this compound and its derivatives in the development of new therapeutic agents warrants further investigation into their precise mechanisms of action and biological activities.
References
- 1. 1-METHYL-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE | CAS [matrix-fine-chemicals.com]
- 2. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indole-2,3-dione, 5-nitro- [webbook.nist.gov]
- 5. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | Chemical Biology Letters [pubs.thesciencein.org]
- 7. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | El-serwy | Chemical Biology Letters [pubs.iscience.in]
- 9. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl-5-nitroisatin: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of N-methyl-5-nitroisatin. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols, and visualizes essential workflows and biological pathways.
Core Physical and Chemical Properties
N-methyl-5-nitroisatin is an indole-2,3-dione derivative characterized by a methyl group at the nitrogen of the isatin core and a nitro group at the 5-position. These substitutions significantly influence its physicochemical properties and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| CAS Number | 3484-32-0 | [1] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 391.9 °C at 760 mmHg | [1] |
| Density | 1.533 g/cm³ | [1] |
| Flash Point | 190.8 °C | [1] |
| Refractive Index | 1.647 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Note on Melting Point and Solubility: While several chemical supplier databases list the melting point and solubility as "N/A", this is atypical for a well-defined solid compound[1]. The parent compound, 5-nitroisatin, has a melting point of 251 °C (decomposes)[3][4][5]. Derivatives of 5-nitroisatin are known to be soluble in polar aprotic solvents like DMSO and DMF[6][7]. Further experimental determination is required for precise quantitative values for N-methyl-5-nitroisatin.
Experimental Protocols
Synthesis of N-methyl-5-nitroisatin
A common method for the synthesis of N-methyl-5-nitroisatin involves the methylation of 5-nitroisatin.
Materials:
-
5-nitroisatin
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 1.56 mol) in anhydrous DMF is prepared.[2][8]
-
The reaction mixture is stirred overnight at room temperature.[2][8]
-
Water is added to the reaction mixture, and it is then acidified with dilute HCl until it is acidic to pH paper.[2][8]
-
A yellow solid, N-methyl-5-nitroisatin, will separate from the solution.[2][8]
-
The solid is filtered and washed thoroughly with water until it is neutral to pH paper.[2][8]
Caption: Synthesis workflow for N-methyl-5-nitroisatin.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)[9]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
N-methyl-5-nitroisatin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of N-methyl-5-nitroisatin (prepared by serial dilution of the stock solution in culture medium) and incubate for 24-72 hours.[10]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2][9]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Caption: General workflow for an MTT cytotoxicity assay.
Biological Activity and Signaling Pathways
Derivatives of isatin, and specifically 5-nitroisatin, have garnered significant attention for their potential as anticancer agents. A primary mechanism of action under investigation is the inhibition of cyclin-dependent kinases (CDKs).
CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, and its overexpression is linked to the uncontrolled proliferation of cancer cells[3][11][12]. Isatin derivatives have been shown to be effective inhibitors of CDK2[11][13]. While direct studies on N-methyl-5-nitroisatin are limited, the broader class of 5-nitroisatin derivatives are known to act as competitive inhibitors at the ATP-binding site of CDK2[13].
The inhibition of CDK2 by these compounds is thought to involve the formation of hydrogen bonds with key amino acid residues in the active site, such as GLU81 and LEU83, as well as hydrophobic interactions within the binding pocket[12]. The nitro group at the 5-position can also participate in interactions, for example with LYS33 and ASP145, which can enhance the binding affinity[13]. By blocking the activity of CDK2, these inhibitors can halt the cell cycle, typically at the G1/S or G2/M phase, and induce apoptosis in cancer cells[14].
Caption: Proposed mechanism of CDK2 inhibition by N-methyl-5-nitroisatin.
References
- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Manufacturers of 5-Nitroisatin, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. lbaochemicals.com [lbaochemicals.com]
- 6. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYL-5-NITRO-ISATIN | 3484-32-0 [chemicalbook.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Spectroscopic Profile of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Methyl-5-nitroindoline-2,3-dione, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this report consolidates predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and spectral interpretations presented herein are derived from established principles of spectroscopic analysis and data from closely related analogs.
Chemical Structure and Properties
This compound is a derivative of isatin, featuring a methyl group at the N1 position and a nitro group at the C5 position of the indole ring. These substitutions are expected to significantly influence its electronic and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Melting Point | 200-202 °C | [1] |
| CAS Number | 3484-32-0 | [1] |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound, extrapolated from literature values of analogous compounds.
¹H NMR Spectroscopy
The expected proton NMR chemical shifts are predicted based on the analysis of substituted indoles and isatins. The solvent is assumed to be DMSO-d₆.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~8.2 | d | ~8.5 |
| H-6 | ~8.4 | dd | ~8.5, ~2.0 |
| H-7 | ~7.2 | d | ~2.0 |
| N-CH₃ | ~3.2 | s | - |
¹³C NMR Spectroscopy
The predicted carbon NMR chemical shifts are based on the functional groups and substitution pattern of the molecule. The solvent is assumed to be DMSO-d₆.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C2) | ~183 |
| C=O (C3) | ~158 |
| C-3a | ~118 |
| C-4 | ~125 |
| C-5 | ~145 |
| C-6 | ~130 |
| C-7 | ~112 |
| C-7a | ~150 |
| N-CH₃ | ~28 |
FT-IR Spectroscopy
The predicted infrared absorption frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | ~1740-1760 | Strong |
| C=O (Ketone) | ~1720-1740 | Strong |
| C-N (Aromatic) | ~1330-1370 | Strong |
| NO₂ (Asymmetric stretch) | ~1520-1560 | Strong |
| NO₂ (Symmetric stretch) | ~1340-1380 | Strong |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Aliphatic) | ~2850-2960 | Medium |
UV-Vis Spectroscopy
The ultraviolet-visible absorption maxima are predicted based on the electronic transitions of the chromophoric system. The solvent is assumed to be ethanol or methanol.
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~250-270 | High | π → π |
| ~320-340 | Medium | n → π |
| ~400-420 | Low | n → π* (NO₂) |
Mass Spectrometry
The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are presented.
| m/z | Proposed Fragment |
| 206 | [M]⁺ |
| 178 | [M - CO]⁺ |
| 160 | [M - NO₂]⁺ |
| 150 | [M - 2CO]⁺ |
| 132 | [M - CO - NO₂]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices.
Synthesis
A plausible synthetic route for this compound involves the nitration of 1-methylindoline-2,3-dione.
Caption: Synthetic pathway for this compound.
Protocol:
-
Dissolve 1-methylindoline-2,3-dione in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be utilized.
FT-IR Spectroscopy
Instrumentation: A Fourier-transform infrared spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory. Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer. Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5. Data Acquisition: Record the spectrum in the range of 200-800 nm.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source. Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable. Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Potential Signaling Pathway Involvement
While no specific signaling pathways involving this compound have been elucidated, related 5-nitroindole derivatives have been investigated as binders of c-Myc G-quadruplexes, suggesting a potential role in the regulation of gene expression.[2] A hypothetical workflow for investigating such an interaction is presented below.
Caption: Workflow for investigating the interaction with c-Myc G-quadruplex.
This workflow outlines the initial biophysical characterization of the binding interaction between the compound and the target G-quadruplex DNA, followed by cell-based assays to determine its effect on c-Myc expression and cell cycle progression in cancer cells.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predictive analysis of its structural analogs. The presented data and protocols offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling further investigation into the properties and potential applications of this compound. Direct experimental verification of these predicted spectroscopic characteristics is recommended for future studies.
References
1-Methyl-5-nitroindoline-2,3-dione molecular weight and formula
An In-Depth Technical Guide to 1-Methyl-5-nitroindoline-2,3-dione for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological activities of this compound. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Molecular Profile
This compound is a derivative of isatin, a bicyclic organic compound. The presence of the nitro group at the 5-position and the methyl group at the 1-position are key structural features that can influence its chemical reactivity and biological properties.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| CAS Number | 3484-32-0 | [1] |
| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione | |
| Melting Point | 200-202 °C | [1] |
Experimental Protocols
Representative Synthesis Protocol
Step 1: Synthesis of 5-Nitroindoline-2,3-dione (5-Nitroisatin)
A common method for synthesizing isatin and its derivatives is through the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in the presence of a strong acid.[2]
-
Formation of the isonitrosoacetanilide: 4-nitroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction typically proceeds at room temperature or with gentle heating.
-
Cyclization: The resulting 4-nitro-isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form 5-nitroindoline-2,3-dione.[2]
Step 2: N-Methylation of 5-Nitroindoline-2,3-dione
The final step involves the methylation of the nitrogen at the 1-position of the indoline ring.
-
Deprotonation: 5-Nitroindoline-2,3-dione is treated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide) to deprotonate the nitrogen atom.
-
Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[3]
-
Workup and Purification: The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from a suitable solvent like n-butanol.[3]
Biological Activities and Therapeutic Potential
Derivatives of 5-nitroindole have demonstrated a range of biological activities, suggesting that this compound could be a molecule of interest for further investigation.
-
Anticancer Activity: Substituted 5-nitroindole derivatives have been shown to act as binders for c-Myc G-quadruplexes, which are non-canonical DNA structures found in the promoter regions of oncogenes.[4] By stabilizing these structures, these compounds can downregulate the expression of c-Myc, a key protein involved in cell proliferation, and induce cell-cycle arrest in cancer cells.[4]
-
Antimicrobial and Anti-inflammatory Properties: Isatin and its derivatives have been reported to possess anti-inflammatory, antibacterial, and antifungal activities.[5] Molecular modeling studies of 5-nitroindoline-2-one derivatives have indicated potential interactions with key biological targets such as cyclooxygenase-1 (COX-1) and various microbial enzymes.[6] The nitro group at the C-5 position is often considered crucial for antibacterial activity in related nitro-containing heterocyclic compounds.[7]
Investigational Workflow
The following diagram illustrates a logical workflow for the synthesis and biological evaluation of this compound.
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
The Isatin Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. First isolated in 1841, its unique structural features, including a fused aromatic ring system, a reactive ketone at the C-3 position, and a lactam moiety, make it a privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The isatin core is a key constituent in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] This technical guide provides a comprehensive overview of the isatin core, focusing on its synthesis, key biological activities with quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Synthesis of the Isatin Core and Its Derivatives
The synthetic versatility of the isatin scaffold allows for modifications at the N-1, C-3, C-5, and C-7 positions, leading to a vast library of derivatives with tailored biological activities.[6] Several classical and modern synthetic methods are employed for the preparation of the isatin core and its analogs.
Experimental Protocols for Isatin Core Synthesis
1. Sandmeyer Synthesis
The Sandmeyer synthesis is one of the oldest and most widely used methods for preparing isatin and its derivatives from anilines.[7][8][9]
-
Reaction: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin.[7][8]
-
Step-by-Step Protocol:
-
Dissolve sodium sulfate in water in a round-bottom flask and heat the solution.
-
Add a solution of the desired aniline and hydrochloric acid to the flask.
-
Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the chloral hydrate/hydroxylamine solution to the aniline solution and heat the mixture. The isonitrosoacetanilide intermediate will precipitate.
-
Filter and wash the precipitate.
-
Slowly add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining the temperature.
-
Heat the mixture to induce cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the isatin product.
-
Filter, wash with cold water, and dry the isatin.[8]
-
2. Stolle Synthesis
The Stolle synthesis is an effective method for preparing N-substituted and unsubstituted isatins.[7][10]
-
Reaction: An arylamine is first reacted with oxalyl chloride to form an N-aryl oxamic acid chloride intermediate. This intermediate then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, or BF₃·OEt₂) to yield the isatin.[7][11]
-
Step-by-Step Protocol:
-
Dissolve the arylamine in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add oxalyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure to obtain the crude N-aryl oxamic acid chloride.
-
In a separate flask, suspend the Lewis acid catalyst in a dry, high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Add the crude N-aryl oxamic acid chloride portion-wise to the Lewis acid suspension with vigorous stirring.
-
Heat the reaction mixture to reflux for several hours to effect cyclization.
-
Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the isatin product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product, which can be further purified by recrystallization or chromatography.
-
3. Gassman Synthesis
The Gassman synthesis is a multi-step process that is particularly useful for preparing isatins with specific substitution patterns.[12][13]
-
Reaction: This method involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[13][14]
-
Step-by-Step Protocol:
-
Treat the aniline with tert-butyl hypochlorite to form an N-chloroaniline.
-
React the N-chloroaniline with a methylthioacetate ester to generate an azasulfonium salt.
-
Treat the azasulfonium salt with a base (e.g., triethylamine) to induce a Sommelet-Hauser rearrangement, yielding a 3-methylthio-2-oxindole.
-
Oxidize the 3-methylthio-2-oxindole using an oxidizing agent such as N-chlorosuccinimide (NCS) followed by hydrolysis to afford the isatin.[15]
-
Synthesis of Isatin Derivatives
-
N-Substitution: The nitrogen at the 1-position can be readily alkylated, arylated, or acylated using appropriate electrophiles in the presence of a base.[6]
-
C-5 and C-7 Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-5 and C-7 positions of the benzene ring.[6] For example, 5-substituted isatins can be prepared via the Sandmeyer reaction starting from the corresponding 4-substituted anilines.[16]
-
C-3 Derivatization: The C-3 carbonyl group is highly reactive and undergoes condensation reactions with a variety of nucleophiles, including hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and ylidene derivatives, respectively.[17]
Biological Activities and Quantitative Data
Isatin derivatives exhibit a wide range of biological activities, with anticancer, antiviral, and anticonvulsant properties being the most extensively studied.
Anticancer Activity
The anticancer activity of isatin derivatives is often attributed to their ability to inhibit various protein kinases, interfere with microtubule polymerization, and induce apoptosis.[4][18]
Table 1: Anticancer Activity of Representative Isatin Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Kinase Inhibitors | Sunitinib | Multiple | Varies | [5] |
| Toceranib | Multiple | Varies | [5] | |
| Isatin-Hydrazone 1 | MCF-7 | 1.51 ± 0.09 | [3][19] | |
| Isatin-Hydrazone 2 | MCF-7 | 3.56 ± 0.31 | [3][19] | |
| Isatin-Hydrazone 4e | MCF-7 | 5.46 ± 0.71 | [19] | |
| Isatin-Hydrazone 4j | MCF-7 | 1.51 ± 0.09 | [19] | |
| Isatin-Hydrazone 4k | MCF-7 | 3.56 ± 0.31 | [19] | |
| Isatin-Hydrazone 8 | A549 | 42.43 | [20][21] | |
| Isatin-Hydrazone 8 | HepG2 | 48.43 | [20][21] | |
| 7-deazapurine-isatin hybrid 5 | HepG2 | 6.11 ± 0.4 | [22] | |
| 7-deazapurine-isatin hybrid 5 | MCF-7 | 5.93 ± 0.3 | [22] | |
| 7-deazapurine-isatin hybrid 5 | MDA-MB-231 | 2.48 ± 0.1 | [22] | |
| 7-deazapurine-isatin hybrid 5 | HeLa | 1.98 ± 0.1 | [22] | |
| Miscellaneous | Imidazolidine-Isatin IST-02 | HuH-7 | 3.07 ± 9.47 | [23] |
| Imidazolidine-Isatin IST-04 | HuH-7 | 14.60 ± 2.49 | [23] | |
| Isatin-quinazoline hybrid | A-549, HT-29, ZR-75 | 5.53 - 8.11 | [5] |
Table 2: Kinase Inhibitory Activity of Isatin Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference(s) |
| Isatin-Hydrazone 1 | CDK2 | 0.246 ± 0.05 | [3] |
| EGFR | 0.269 | [3] | |
| VEGFR-2 | 0.232 | [3] | |
| FLT-3 | 1.535 | [3] | |
| Isatin-Hydrazone 2 | CDK2 | 0.301 ± 0.02 | [3] |
| EGFR | 0.369 | [3] | |
| VEGFR-2 | 0.266 | [3] | |
| FLT-3 | 0.546 | [3] | |
| 7-deazapurine-isatin hybrid 5 | CDK2 | Varies | [22] |
| EGFR | Varies | [22] | |
| HER2 | 0.081 ± 0.002 | [22] | |
| VEGFR2 | Varies | [22] |
Antiviral and Anticonvulsant Activities
Isatin derivatives have demonstrated significant potential as antiviral and anticonvulsant agents, although comprehensive quantitative data in tabular format is less commonly reported in review literature.
Key Signaling Pathways and Mechanisms of Action
Isatin derivatives exert their biological effects by modulating several critical signaling pathways implicated in cell growth, proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin-based compounds, such as Sunitinib, are potent inhibitors of VEGFR-2.
Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[18][24][25] Isatin-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting these downstream effects.[5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K.[17] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt.[3][26] Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, leading to increased cell growth and proliferation and the inhibition of apoptosis.[26] Some isatin derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis in cancer cells.
Detailed Methodologies for Key Experiments
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27]
-
Experimental Workflow:
Workflow for the MTT cytotoxicity assay. -
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isatin derivatives and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[6][28]
-
Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.[27]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[29]
-
Principle: In early apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.[30][31]
-
Experimental Workflow:
Workflow for the Annexin V-FITC apoptosis assay. -
Step-by-Step Protocol:
-
Treat cells with the isatin derivatives for the desired time to induce apoptosis.
-
Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Centrifuge the cell suspension and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubate the cells at room temperature in the dark for 15-20 minutes.[31]
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. The results will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Kinase Inhibition Assay (CDK2/Cyclin A2)
This assay measures the ability of isatin derivatives to inhibit the activity of a specific protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2).
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[15]
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Add the isatin derivative at various concentrations to the reaction mixture in a 96- or 384-well plate.[32]
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, and then catalyze a luciferase/luciferin reaction that produces a luminescent signal.[15]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition of the kinase. Calculate the IC₅₀ value of the isatin derivative.
-
Conclusion
The isatin core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of large and diverse compound libraries, which have yielded numerous potent drug candidates with a wide range of biological activities. The success of isatin-based kinase inhibitors like Sunitinib in the clinic underscores the therapeutic potential of this heterocyclic system. As our understanding of the molecular targets and signaling pathways modulated by isatin derivatives continues to grow, so too will the opportunities for the rational design and development of novel therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers aiming to explore and exploit the rich medicinal chemistry of the isatin core.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.irapa.org [journals.irapa.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Synthesis, modification and docking studies of 5-sulfonyl isatin derivatives as SARS-CoV 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]
- 18. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nmc.gov.in [nmc.gov.in]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dovepress.com [dovepress.com]
- 31. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bpsbioscience.com [bpsbioscience.com]
The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer properties, and an exploration of their mechanisms of action through key signaling pathways.
Discovery and Historical Milestones
The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance. Its formal discovery in 1841 marked the beginning of a new chapter in heterocyclic chemistry.[1][2] Early research focused on elucidating its structure and exploring its basic chemical reactivity. However, the true potential of isatin as a pharmacophore began to emerge in the 20th century with the discovery of the biological activities of its derivatives. A significant milestone was the development of isatin-β-thiosemicarbazone as an antiviral agent. This discovery spurred further investigation into the pharmacological properties of a wide array of substituted isatins, revealing their potential as anticonvulsant, antimicrobial, and, most notably, anticancer agents.[3] The synthetic versatility of the isatin core, with its reactive carbonyl groups and amenable aromatic ring, has allowed for the generation of vast libraries of derivatives, each with the potential for unique biological activities.[4]
Key Synthetic Methodologies: Experimental Protocols
The synthesis of substituted isatins has been a subject of extensive research, leading to the development of several named reactions that have become classical methods in heterocyclic chemistry. This section provides detailed experimental protocols for three cornerstone synthetic routes: the Sandmeyer, Stolle, and Pfitzinger reactions, as well as a general method for the synthesis of isatin Schiff bases.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a robust and widely used method for the preparation of isatins from anilines. The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[2][5][6]
Step 1: Synthesis of Isonitrosoacetanilide
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
Addition of Reagents: To this solution, add 1300 g of crystallized sodium sulfate, followed by a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 51.2 g (0.52 mol) of concentrated hydrochloric acid. Finally, add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Reaction Conditions: Heat the mixture to a vigorous boil over a wire gauze. The boiling should commence within 40-45 minutes. Continue vigorous boiling for 1-2 minutes to complete the reaction.
-
Work-up and Isolation: Cool the reaction mixture in running water to crystallize the product. Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g (80-91% of the theoretical amount).[7]
Step 2: Cyclization to Isatin
-
Reaction Setup: In a 1-liter round-bottom flask fitted with an efficient mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Addition of Intermediate: Gradually add 75 g (0.46 mol) of dry isonitrosoacetanilide to the warmed sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice. Allow the mixture to stand for about 30 minutes, then filter the precipitated crude isatin.
-
Purification: The crude product can be purified by recrystallization from glacial acetic acid or by dissolving it in an aqueous sodium hydroxide solution, followed by partial neutralization with hydrochloric acid to precipitate impurities, and then re-precipitation of the isatin by further acidification.[7][8]
Stolle Synthesis of N-Substituted Isatins
The Stolle synthesis is a valuable method for preparing N-substituted isatins. It involves the reaction of a secondary aniline with oxalyl chloride to form an intermediate, which is then cyclized in the presence of a Lewis acid.[9][10][11]
General Procedure:
-
Acylation: To a solution of a secondary aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether), add oxalyl chloride (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.
-
Cyclization: Cool the reaction mixture to 0°C and add a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, 1.2-2.0 equivalents) portion-wise. The reaction is then typically heated to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate).
Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Derivatives
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, in the presence of a base.[12][13][14]
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.
-
Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution will typically change from purple to brown.
-
Addition of Carbonyl Compound: Slowly add the ketone or aldehyde (0.015 mol) to the reaction mixture.
-
Reaction Conditions: Reflux the resulting mixture with stirring for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (e.g., using n-hexane:ethyl acetate 1:2 as the eluent).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol.[14][15]
Synthesis of Isatin Schiff Bases
Isatin Schiff bases are readily prepared by the condensation of isatin with a primary amine. The reaction is typically catalyzed by a small amount of acid.[3][16][17][18]
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of isatin (e.g., 0.01 mol) and the desired primary amine in ethanol (e.g., 30-50 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[16][18]
Biological Activities and Quantitative Data
Substituted isatin compounds exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anticonvulsant properties. The anticancer activity of isatin derivatives has been a major focus of research, with numerous compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.
Anticancer Activity
The tables below summarize the in vitro anticancer activity (IC50 values) of selected substituted isatin derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa).
Table 1: Anticancer Activity of Substituted Isatin Derivatives against MCF-7 Cell Line
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| I | Unsubstituted | 19.27 - 52.45 | [19] |
| II | 5-CH3 | - | [19] |
| III | 5-Br | - | [19] |
| IV | 5-Cl | - | [19] |
| V | 5-COOH | - | [19] |
| VI | 5-NO2 | - | [19] |
| Isatin-Chalcone Hybrid IE | 3,4-OCH3 on chalcone | 6.53 ± 1.12 | [20] |
| Isatin-Chalcone Hybrid IH | 4-Br on chalcone | Potent | [20] |
| Isatin-Chalcone Hybrid IK | 4-NH2 on chalcone | Potent | [20] |
| Moxifloxacin-Isatin Hybrid | N1-triazole linked | 32 - 77 | [21] |
| Isatin-Hydrazone Hybrid | 5-methyl bis-isatin | 4 - 13 | [15][21] |
| Coumarin-Isatin Hybrid | - | 1.24 | [22] |
| Thiazolidinone-Isatin Hybrid | 3,5-disubstituted | 1.27 | [22] |
Table 2: Anticancer Activity of Substituted Isatin Derivatives against HeLa Cell Line
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| I | Unsubstituted | 14.10 - 31.6 | [19] |
| II | 5-CH3 | - | [19] |
| III | 5-Br | - | [19] |
| IV | 5-Cl | - | [19] |
| V | 5-COOH | - | [19] |
| VI | 5-NO2 | - | [19] |
| Isatin-Chalcone Hybrid IE | 3,4-OCH3 on chalcone | 6.53 ± 1.12 | [20] |
| Isatin-Chalcone Hybrid IH | 4-Br on chalcone | Potent | [20] |
| Isatin-Chalcone Hybrid IK | 4-NH2 on chalcone | Potent | [20] |
| Isatin-Hydrazone Hybrid | 5-methyl bis-isatin | 4 - 13 | [15][21] |
Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, although the compound was synthesized and tested.
Mechanism of Action: Signaling Pathways and Molecular Targets
The anticancer effects of substituted isatin derivatives are mediated through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with cell cycle regulation.
p53-Mdm2 Pathway
Several isatin derivatives have been shown to activate the p53 tumor suppressor pathway. They can disrupt the interaction between p53 and its negative regulator, Mdm2. This inhibition of the p53-Mdm2 interaction leads to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like PUMA, leading to cancer cell death.[23][24][25][26][27]
Caspase Activation Pathway
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Isatin derivatives have been demonstrated to induce apoptosis by activating the caspase cascade. Specifically, certain derivatives can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). The activation of these proteases leads to the cleavage of key cellular substrates, ultimately resulting in cell death.[15][28][29][30]
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 10. ijcmas.com [ijcmas.com]
- 11. journals.irapa.org [journals.irapa.org]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijfmr.com [ijfmr.com]
- 17. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Discovery of Novel Isatin-Based p53 Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Novel Isatin-based activator of p53 transcriptional functions in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-nitroindoline-2,3-dione is a heterocyclic compound belonging to the indoline-2,3-dione (isatin) family. The isatin scaffold is a prominent pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a methyl group at the N-1 position and a nitro group at the C-5 position of the indole nucleus is anticipated to modulate its physicochemical properties and biological efficacy. This document provides a preliminary technical guide on this compound, summarizing its chemical properties, a proposed synthesis protocol, and an overview of the biological activities of closely related derivatives to infer its potential therapeutic applications. Due to the limited availability of data on the specific target compound, this report leverages information on its structural analogs to provide a foundational understanding for future research and development.
Chemical and Physical Properties
This compound, also known as 1-methyl-5-nitro-1H-indole-2,3-dione, is an organic compound with the following characteristics:
| Property | Value | Source |
| CAS Number | 3484-32-0 | |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.16 g/mol | |
| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione | |
| Melting Point | 200-202 °C | |
| Appearance | Orange solid |
Synthesis Protocol
Proposed Synthesis of 5-Nitroindoline-2,3-dione (Precursor)
The precursor, 5-nitroisatin, can be synthesized from 4-nitroaniline through a two-step process involving the formation of an isonitrosoacetanilide intermediate followed by cyclization.
Step 1: Synthesis of N-(4-nitrophenyl)-2-(hydroxyimino)acetamide
-
Dissolve chloral hydrate and hydroxylamine hydrochloride in water.
-
Add a solution of 4-nitroaniline in dilute hydrochloric acid to the above mixture.
-
Heat the reaction mixture to boiling to initiate the reaction, which is indicated by a color change.
-
Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate.
-
Filter the precipitate, wash with water, and dry.
Step 2: Cyclization to 5-Nitroindoline-2,3-dione
-
Slowly add the dried N-(4-nitrophenyl)-2-(hydroxyimino)acetamide to pre-warmed concentrated sulfuric acid with vigorous stirring.
-
Control the temperature of the exothermic reaction.
-
After the addition is complete, heat the mixture gently to ensure complete cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the 5-nitroisatin.
-
Filter the crude product, wash thoroughly with cold water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitroindoline-2,3-dione.
Proposed N-Methylation of 5-Nitroindoline-2,3-dione
The final step is the methylation of the nitrogen at the 1-position of the 5-nitroisatin ring.
-
Dissolve 5-nitroindoline-2,3-dione in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indole nitrogen.
-
Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield this compound.
Biological Activity of Related Compounds
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the biological activities of structurally similar 5-nitroindole and substituted indoline-2,3-dione derivatives have been reported, providing valuable insights into the potential therapeutic properties of the target compound.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 5-nitroindole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A study on pyrrolidine-substituted 5-nitroindole derivatives revealed that these compounds can act as c-Myc G-quadruplex binders.[1][2] This interaction leads to the downregulation of c-Myc expression, a key oncogene implicated in cell proliferation and survival. Consequently, this leads to cell cycle arrest in the sub-G1/G1 phase and an increase in intracellular reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][2]
Another study on 5-nitroindole-2,3-dione-3-thiosemicarbazone derivatives reported significant cytotoxicity against a panel of 60 human tumor cell lines. The most active compound in this series demonstrated marked effects on non-small cell lung cancer and leukemia cell lines.
Table 1: Cytotoxicity of 5-Nitroindole Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa | 5.08 ± 0.91 | c-Myc G-quadruplex binder, ROS induction | [1] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa | 5.89 ± 0.73 | c-Myc G-quadruplex binder, ROS induction | [1] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-Small Cell Lung) | < -8.00 (log₁₀GI₅₀) | Not specified | |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HL-60(TB) (Leukemia) | -6.30 (log₁₀GI₅₀) | Not specified | |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | MOLT-4 (Leukemia) | -6.18 (log₁₀GI₅₀) | Not specified |
Note: The data presented is for derivatives and not for this compound itself.
Antimicrobial Activity
The indoline-2,3-dione scaffold is also associated with antimicrobial properties. Studies on various substituted indole-2,3-dione derivatives have shown activity against a range of bacterial and fungal strains. For instance, Schiff bases of 1H-indole-2,3-dione have demonstrated considerable antimicrobial activities. Another study reported that certain substituted indole-2,3-dione hydrazones exhibited good inhibitory activity against Salmonella Typhi, Staphylococcus haemolyticus, and various fungi.
Table 2: Antimicrobial Activity of Substituted Indole-2-one and -thione Derivatives
| Compound Class | Microorganism | Activity | Reference |
| Schiff bases of 1H-indole-2,3-dione | Bacteria and Fungi | Active | |
| Substituted indole-2,3-dione hydrazones | Salmonella Typhi, Staphylococcus haemolyticus, Aspergillus niger, Candida albicans | Good inhibitory activity | |
| 3-Substituted Indole-2-one and -thione derivatives | Salmonella enterica, Methicillin-resistant Staphylococcus aureus (MRSA) | Active at 125 µg/mL (MIC) |
Note: The data presented is for derivatives and not for this compound itself.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, standard assays used for evaluating the anticancer and antimicrobial activities of its derivatives can be adapted.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B solution, and then solubilize the bound dye with a Tris base solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-stage synthesis of this compound.
Postulated Anticancer Signaling Pathway
Caption: Postulated anticancer mechanism based on related 5-nitroindole derivatives.
Conclusion and Future Directions
While direct experimental data for this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The indoline-2,3-dione core, combined with the 5-nitro and N-methyl substitutions, suggests promising anticancer and antimicrobial activities.
Future research should focus on:
-
Optimizing the proposed synthesis protocol to achieve high yields and purity of this compound.
-
Conducting comprehensive in vitro biological evaluations to determine its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains.
-
Elucidating the precise mechanism of action , including its effects on specific signaling pathways, cell cycle regulation, and apoptosis induction in cancer cells.
-
Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
This preliminary investigation serves as a foundational resource to guide further research and development of this compound as a novel therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione, a key intermediate in the development of various pharmacologically active compounds. The protocol details the N-methylation of 5-nitroisatin, a common precursor. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and accuracy in a laboratory setting. This synthesis is significant for researchers engaged in the discovery of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases, where isatin derivatives have shown considerable promise.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a nitro group at the C5 position and a methyl group at the N1 position can significantly modulate the physicochemical and pharmacological properties of the isatin scaffold. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable and straightforward method for its preparation from commercially available 5-nitroisatin.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-nitroisatin.
| Parameter | Value | Unit |
| Reactants | ||
| 5-Nitroisatin | 10 | g |
| 0.052 | mol | |
| Methyl Iodide (MeI) | 16.21 | mL |
| 0.260 | mol | |
| Potassium Carbonate (K₂CO₃) | 21.56 | g |
| 0.156 | mol | |
| Solvent | ||
| Anhydrous Dimethylformamide (DMF) | Not specified | mL |
| Reaction Conditions | ||
| Temperature | Room Temperature | °C |
| Time | Overnight | hours |
| Product | ||
| This compound | Yellow Solid | |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.15 | g/mol |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
5-Nitroisatin
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
pH paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 5-nitroisatin (10 g, 0.052 mol), anhydrous potassium carbonate (21.56 g, 0.156 mol), and anhydrous dimethylformamide (DMF).
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (16.21 mL, 0.260 mol) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir overnight at room temperature to ensure complete methylation.
-
Work-up and Precipitation: After the reaction is complete, pour the mixture into water. Acidify the aqueous mixture by adding dilute hydrochloric acid (HCl) until the solution is acidic as indicated by pH paper. A yellow solid will precipitate out of the solution.[1]
-
Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid thoroughly with water until the filtrate is neutral to pH paper.[1]
-
Drying: Dry the purified yellow solid, which is the desired product, this compound.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and intermediates in the N-methylation reaction.
References
Application Notes and Protocols: 1-Methyl-5-nitroindoline-2,3-dione as a Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline-2,3-dione, a derivative of the versatile isatin scaffold, is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the nitro group at the 5-position and the methyl group at the 1-position of the indoline core makes it a strategic precursor for the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro group enhances the reactivity of the isatin ring, particularly at the C3-carbonyl position, making it susceptible to nucleophilic attack and a key component in various condensation and cycloaddition reactions. This document provides detailed protocols for the synthesis of this compound and its application as a synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from isatin: 1) nitration of isatin to form 5-nitroisatin, and 2) subsequent N-methylation of 5-nitroisatin.
Step 1: Synthesis of 5-Nitroisatin
The nitration of isatin is a well-established electrophilic aromatic substitution reaction. The C5 position is preferentially nitrated due to the directing effects of the acyl and amino groups on the benzene ring.[1][2]
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add 14.7 g (0.1 mol) of isatin to 121 ml of concentrated sulfuric acid.
-
While maintaining the temperature below 5 °C, add 4.2 ml of fuming nitric acid dropwise to the stirring mixture.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Pour the reaction mixture over 500 g of crushed ice, which will result in the immediate precipitation of a yellow solid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then air-dry to a constant weight.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Isatin | 147.13 | 14.7 | 0.1 | 5-Nitroisatin | 192.13 | 19.21 | 16.33 | 85 |
Data adapted from a representative synthesis of 5-Nitroisatin.[3]
Step 2: Synthesis of this compound
The N-methylation of 5-nitroisatin can be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Experimental Protocol:
-
In a round-bottom flask, suspend 19.2 g (0.1 mol) of 5-nitroisatin in 500 ml of anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4.4 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil) to the suspension. Stir the mixture for 5 minutes.
-
Add 7.0 ml (0.11 mol) of methyl iodide dropwise to the reaction mixture.
-
Continue stirring at 0 °C for 30 minutes.
-
Pour the reaction mixture into 500 ml of ice water and adjust the pH to 6 with a suitable acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 5-Nitroisatin | 192.13 | 19.2 | 0.1 | This compound | 206.16 | 20.62 | 19.59 | 95 |
Yields are based on analogous N-methylation reactions of isatin derivatives.
Application as a Synthetic Intermediate
This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, particularly those with potential pharmacological activities. The reactive C3-carbonyl group is the primary site for condensation reactions.
Synthesis of Schiff Bases and Hydrazones
The C3-carbonyl group of this compound readily condenses with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones. These derivatives are often investigated for their antimicrobial and anticancer activities.[4]
General Experimental Protocol for Schiff Base Formation:
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid if not used as the solvent.
-
Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary.
Logical Workflow for Synthesis and Application
Caption: Synthetic pathway to this compound and its use as an intermediate.
Synthesis of Spirocyclic Compounds
The reactivity of the C3-carbonyl group also allows for [3+2] cycloaddition reactions with various dipoles, leading to the formation of complex spirocyclic systems. These scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.
Experimental Workflow for Synthesis of Spiro-oxindoles
Caption: Experimental workflow for the synthesis of spiro-oxindoles.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The straightforward and high-yielding synthetic protocols described herein, coupled with the compound's reactivity, make it an attractive starting material for researchers in medicinal chemistry and materials science. The ability to readily generate complex molecular architectures from this intermediate underscores its importance in the development of novel bioactive molecules.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijcrt.org [ijcrt.org]
- 3. 5-Nitroisatin CAS#: 611-09-6 [amp.chemicalbook.com]
- 4. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | Chemical Biology Letters [pubs.thesciencein.org]
Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline-2,3-dione, also known as 1-Methyl-5-nitroisatin, is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its chemical structure, featuring a reactive diketone, a methyl-substituted indole nitrogen, and an electron-wthdrawing nitro group, provides multiple sites for chemical modification. This document details its synthesis and key applications, providing experimental protocols for its use in generating molecules of medicinal and material interest. The presence of the nitro group not only influences the reactivity of the isatin core but also serves as a functional handle for further transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.
Synthesis of this compound
The direct methylation of commercially available 5-nitroisatin is a common and efficient method for the preparation of this compound.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1][2]
A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 0.156 mol) in anhydrous dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added to the mixture, and it is acidified with dilute HCl until acidic to pH paper. The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration, washed thoroughly with water until neutral to pH paper, and air-dried to a constant weight (yield: 9.66 g).
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| 5-Nitroisatin | 192.13 | 10 g | 0.052 mol |
| Methyl Iodide | 141.94 | 16.21 ml (36.9 g) | 0.260 mol |
| Potassium Carbonate | 138.21 | 21.56 g | 0.156 mol |
| Product | 206.16 | 9.66 g | 0.047 mol (90%) |
Applications in the Synthesis of Spirocyclic Compounds
This compound is a valuable precursor for the synthesis of spiro-oxindoles, a class of compounds with significant biological activities. The C3-carbonyl group of the isatin core is highly electrophilic and readily participates in condensation and cycloaddition reactions.
Synthesis of Spiro[indoline-thiazolidinone] Derivatives
A key application is the synthesis of spiro[indoline-thiazolidinone]diones through a multi-step reaction involving the formation of a Schiff base intermediate followed by cyclocondensation.
Caption: General workflow for spiro[indoline-thiazolidinone] synthesis.
This protocol is a representative example based on general procedures for the synthesis of spiro[indoline-thiazolidinone]diones.
Step 1: Synthesis of the Schiff Base Intermediate
This compound (1.0 eq) is reacted with a primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene, often with a catalytic amount of acetic acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Cyclocondensation to form the Spiro-thiazolidinone
To the crude Schiff base from Step 1, dissolved in a solvent like toluene or DMF, is added mercaptoacetic acid (1.2 eq). The reaction mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound, Primary Amine | Ethanol, cat. Acetic Acid, Reflux | Schiff Base Intermediate |
| 2 | Schiff Base Intermediate, Mercaptoacetic Acid | Toluene, Reflux | Spiro[indoline-thiazolidinone]dione |
Three-Component Synthesis of Spiro-Pyrrolidine Derivatives
This compound can be employed in three-component [3+2] cycloaddition reactions to generate complex spiro-pyrrolidine-oxindoles. This is a highly efficient one-pot synthesis.[1]
Caption: Three-component synthesis of a spiro-pyrrolidine-oxindole.
A mixture of this compound (1.0 eq), an α-amino acid (e.g., sarcosine, 1.2 eq), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq) in a suitable solvent such as aqueous methanol is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and purified by recrystallization.
| Reactant | Role | Example |
| Isatin Derivative | Electrophile | This compound |
| α-Amino Acid | Azomethine Ylide Precursor | Sarcosine |
| Dipolarophile | 2π electron component | N-Phenylmaleimide |
Further Applications in Heterocyclic Synthesis
Beyond spirocyclic systems, this compound serves as a precursor to other important heterocyclic structures. A notable example is its conversion to quinoline derivatives.
Synthesis of 3-hydroxy-1-methyl-6-nitroquinolin-2(1H)-one
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is demonstrated in the construction of a variety of complex heterocyclic molecules, particularly spiro-oxindoles, which are of significant interest in medicinal chemistry. The straightforward synthesis of the parent compound and its predictable reactivity make it an attractive starting material for the generation of diverse molecular scaffolds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this versatile building block.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 1-Methyl-5-nitroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-Methyl-5-nitroindoline-2,3-dione as a versatile starting material. This compound, a substituted isatin, serves as a valuable building block for the creation of diverse molecular architectures, particularly those with potential pharmacological applications. The protocols outlined below cover the synthesis of spiro-thiazolidinones and quinoline-4-carboxylic acids, showcasing the reactivity of the isatin core.
Key Synthetic Applications
This compound is an electron-deficient isatin derivative, which enhances its reactivity towards various nucleophiles. The ketone at the C-3 position is the primary site for nucleophilic attack, leading to a variety of condensation and cycloaddition reactions. The presence of the nitro group at the 5-position can influence the electronic properties and biological activity of the resulting heterocyclic systems.
Table 1: Summary of Synthesized Heterocyclic Compounds
| Product Class | Heterocyclic Compound | Reactants | Typical Yield (%) | Melting Point (°C) |
| Spiro-thiazolidinone | 1-Methyl-5-nitro-3'-(phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione | Aniline, Mercaptoacetic acid | 85-95 | >250 |
| Quinoline | 2-Methyl-7-nitro-4-quinolinecarboxylic acid | Ethyl acetoacetate, KOH | 70-80 | >300 |
| Spiro-pyrazolo-quinoline | 1,1'-Dimethyl-5'-nitro-3-phenyl-6,7-dihydro-1H-spiro[cyclopenta[e]pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',5(8H)-dione | 5-amino-1-methyl-3-phenylpyrazole, 1,3-cyclopentanedione | ~90 | 277-280[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-nitro-3'-(phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione (Spiro-thiazolidinone)
This protocol describes a one-pot, three-component synthesis of a spiro-thiazolidinone derivative. The reaction involves the condensation of this compound with an aromatic amine to form an intermediate Schiff base, which then undergoes cyclization with mercaptoacetic acid.
Materials:
-
This compound
-
Aniline
-
Mercaptoacetic acid (Thioglycolic acid)
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 mmol) and aniline (1.0 mmol) in anhydrous toluene (20 mL).
-
Reflux the mixture for 2-3 hours to form the corresponding 3-iminoindolin-2-one intermediate. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
After the formation of the imine is complete (monitored by TLC), add mercaptoacetic acid (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure spiro-thiazolidinone derivative.
Expected Outcome:
The final product is a stable, crystalline solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the spiro center and the thiazolidinone ring are characteristic features.
Protocol 2: Synthesis of 2-Methyl-7-nitro-4-quinolinecarboxylic acid (Pfitzinger Reaction)
This protocol details the synthesis of a quinoline-4-carboxylic acid derivative via the Pfitzinger reaction. The isatin derivative is first hydrolyzed to an isatoic acid intermediate, which then condenses with a β-ketoester to form the quinoline ring system.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add this compound (1.0 mmol) to the basic solution and stir until it dissolves completely. The amide bond of the isatin is hydrolyzed to form the potassium salt of the corresponding amino acid.
-
To this solution, add ethyl acetoacetate (1.2 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water (50 mL).
-
Acidify the solution to pH 3-4 with dilute hydrochloric acid.
-
The quinoline-4-carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the product under vacuum to obtain the pure 2-methyl-7-nitro-4-quinolinecarboxylic acid.
Expected Outcome:
The product is a solid, which can be further purified by recrystallization if necessary. The formation of the quinoline ring can be confirmed by spectroscopic analysis.
Visualizations
Synthesis of Spiro-thiazolidinone
References
Application Notes and Protocols for the Characterization of 1-Methyl-5-nitroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, making their precise synthesis and characterization critical for drug discovery and development. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous structural confirmation and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 3484-32-0 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Appearance | Orange solid | [1] |
| Melting Point | 200-202 °C | [1] |
| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione |
Analytical Characterization Workflow
The following diagram illustrates a standard workflow for the synthesis and subsequent analytical characterization of this compound.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.
Predicted Spectral Data: While direct spectral data is not available in the provided results, based on the analysis of similar compounds like 5-nitroisatin and other N-methylated indoles, the following spectral characteristics are expected.[2][3]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.4 - 8.6 | d | 1H | Aromatic H |
| ~8.2 - 8.4 | dd | 1H | Aromatic H |
| ~7.3 - 7.5 | d | 1H | Aromatic H |
| ~3.2 - 3.4 | s | 3H | N-CH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~180 - 185 | C=O (C2) |
| ~155 - 160 | C=O (C3) |
| ~150 - 155 | Quaternary C-NO₂ |
| ~145 - 150 | Quaternary C |
| ~130 - 135 | Aromatic CH |
| ~120 - 125 | Aromatic CH |
| ~110 - 115 | Aromatic CH |
| ~110 - 115 | Quaternary C |
| ~25 - 30 | N-CH₃ |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol (HRMS-ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analyze the resulting spectrum to determine the experimental mass-to-charge ratio (m/z).
-
Compare the experimental m/z with the theoretical m/z calculated for the elemental formula C₉H₆N₂O₄.
Expected Data:
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z ([M+H]⁺) | Found m/z |
|---|
| C₉H₇N₂O₄⁺ | 207.0399 | Within 5 ppm error |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is an essential technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.[4]
Experimental Protocol (Reversed-Phase HPLC):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Set up the HPLC system with the conditions specified in the table below.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Calculate the purity of the sample based on the peak area percentage.
Table 4: Suggested HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
Other Analytical Techniques
X-ray Crystallography
Application Note: Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry. This technique is contingent upon the ability to grow high-quality single crystals.[5][6][7]
Experimental Protocol:
-
Grow single crystals of this compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethyl acetate, acetone, ethanol).
-
Select a suitable crystal and mount it on a goniometer head.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[6][7]
-
Process the collected data (cell refinement, data reduction).
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[6]
Logical Relationship of Analytical Data
The following diagram shows how information from different analytical techniques is integrated to provide a complete characterization of the molecule.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Application Notes and Protocols: ¹H NMR and ¹³C NMR Analysis of N-methyl-5-nitroisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) analysis of N-methyl-5-nitroisatin. This compound is a derivative of isatin, a versatile scaffold in medicinal chemistry. The protocols outlined below are intended to guide researchers in the characterization of this and similar molecules.
Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for N-methyl-5-nitroisatin, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the known spectral data of the precursor, 5-nitroisatin[1][2][3], and the related compound, N-methylisatin[4][5], along with established principles of NMR spectroscopy.
Predicted ¹H NMR Data
The ¹H NMR spectrum of N-methyl-5-nitroisatin is expected to show signals corresponding to the aromatic protons and the newly introduced N-methyl group. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for N-methyl-5-nitroisatin
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.65 | d | ~2.5 | 1H | H-4 |
| ~8.45 | dd | ~8.8, 2.5 | 1H | H-6 |
| ~7.30 | d | ~8.8 | 1H | H-7 |
| ~3.25 | s | - | 3H | N-CH₃ |
Predicted in DMSO-d₆
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the N-methyl group and the electron-withdrawing nitro group significantly influences the chemical shifts of the carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data for N-methyl-5-nitroisatin
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~182 | C-3 (C=O) |
| ~158 | C-2 (C=O) |
| ~152 | C-7a |
| ~144 | C-5 |
| ~136 | C-6 |
| ~126 | C-4 |
| ~118 | C-3a |
| ~112 | C-7 |
| ~27 | N-CH₃ |
Predicted in DMSO-d₆
Experimental Protocols
The following protocols detail the synthesis of N-methyl-5-nitroisatin and the procedure for its NMR analysis.
Synthesis of N-methyl-5-nitroisatin
This protocol is adapted from established literature procedures for the N-alkylation of isatin derivatives.[6]
Materials:
-
5-nitroisatin
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and washing
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-nitroisatin in anhydrous DMF.
-
To this solution, add anhydrous potassium carbonate. The amount should be in molar excess to act as a base.
-
Add methyl iodide to the reaction mixture. A molar excess of methyl iodide is typically used.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, add water to the mixture.
-
Acidify the solution with dilute HCl until it is acidic to pH paper.
-
A solid precipitate of N-methyl-5-nitroisatin will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product, for example, by air drying to a constant weight.
NMR Analysis Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried N-methyl-5-nitroisatin.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is a good starting choice as 5-nitroisatin is soluble in it.[1]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[7]
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 16, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width will be required compared to the ¹H spectrum.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process.
Caption: Experimental workflow from synthesis to spectral analysis.
The structural confirmation of N-methyl-5-nitroisatin relies on the careful interpretation of both ¹H and ¹³C NMR spectra. The diagram below illustrates the key correlations expected in the spectra that lead to the final structure elucidation.
Caption: Key correlations for structure confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Nitroisatin(611-09-6) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-METHYLISATIN(2058-74-4) 1H NMR spectrum [chemicalbook.com]
- 6. Cas 3484-32-0,1-METHYL-5-NITRO-ISATIN | lookchem [lookchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of two distinct classes of biologically active molecules: novel anticancer agents derived from the natural product Brevilin A, and a series of broad-spectrum antiviral agents based on a benzo-heterocyclic amine scaffold. The following sections include quantitative data on their biological activity, detailed experimental procedures for their synthesis, and visualizations of their mechanism of action and synthetic workflows.
I. Synthesis of Novel Anticancer Agents: Brevilin A Derivatives
The natural product Brevilin A (BA), a sesquiterpene lactone, has shown promising anticancer properties. Structural modifications of BA have led to the development of derivatives with enhanced cytotoxic activity against various cancer cell lines. This section focuses on the synthesis and evaluation of two potent derivatives, BA-9 and BA-10.[1][2]
Quantitative Data
The anticancer efficacy of Brevilin A and its derivatives was assessed using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the superior potency of derivatives BA-9 and BA-10 compared to the parent compound.[1][2]
| Compound | A549 (Lung Cancer) IC50 (μM) | SW480 (Colorectal Cancer) IC50 (μM) | MDA-MB-231 (Breast Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) |
| Brevilin A (BA) | 10.086 | 13.631 | 7.033 | 12.5 |
| BA-9 | 6.239 | 5.147 | 4.647 | 5.847 |
| BA-10 | 6.392 | 8.566 | 6.385 | 6.352 |
Signaling Pathway
Brevilin A derivatives BA-9 and BA-10 exert their anticancer effects by inducing DNA damage, which subsequently leads to cell-cycle arrest and apoptosis (programmed cell death). This pathway is a critical target in cancer therapy.
Experimental Workflow
The synthesis of Brevilin A derivatives involves a multi-step process starting from the natural product. The general workflow for the synthesis of derivatives like BA-9 and BA-10 is depicted below.
Experimental Protocols
General Information: All reactions were carried out under a nitrogen atmosphere with dry solvents under anhydrous conditions. Reactions were monitored by thin-layer chromatography (TLC). Silica gel was used for flash column chromatography. All chemicals were purchased commercially and used without further purification. Tetrahydrofuran (THF) was distilled from sodium and benzophenone, and CH2Cl2 was distilled from calcium hydride. Purity of the final compounds was confirmed to be ≥95% by HPLC analysis.[3]
Synthesis of BA-1 (Intermediate): To a stirred solution of brevilin A (2.2 g, 6.4 mmol) in methanol (300 mL), NaBH4 (270 mg, 6.9 mmol) was added in three portions at 0 °C. The reaction mixture was stirred at 0 °C for 2 hours. The reaction was then quenched by the addition of saturated NaHCO3 solution.[3]
Note: The detailed, step-by-step protocols for the synthesis of BA-9 and BA-10 from BA-1 and other intermediates are typically found in the supplementary information of the primary research article. The provided protocol for BA-1 is an example of the initial steps in the synthetic sequence.
II. Synthesis of Broad-Spectrum Antiviral Agents: Benzo-Heterocyclic Amine Derivatives
A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives have been synthesized and shown to exhibit potent broad-spectrum antiviral activity against both RNA and DNA viruses. This section details the synthesis and evaluation of representative compounds from this class, highlighting their potential as therapeutic agents.[1]
Quantitative Data
The antiviral activity of the synthesized compounds was evaluated in vitro against a panel of viruses. The half-maximal inhibitory concentration (IC50) values for two of the most potent compounds, 3f and 3g , are presented below.[1]
| Compound | Influenza A IC50 (μM) | HCV IC50 (μM) | Cox B3 Virus IC50 (μM) | HBV IC50 (μM) |
| 3f | 5.06 | 3.21 | 4.13 | 4.87 |
| 3g | 0.71 | 34.87 | 1.89 | 2.54 |
Mechanism of Action
While the precise mechanism of action for these benzo-heterocyclic amine derivatives is still under investigation, their broad-spectrum activity suggests they may target a common pathway in viral replication or host-cell interaction. A plausible general mechanism involves the inhibition of viral entry into the host cell or interference with viral replication machinery.
Experimental Workflow
The synthesis of the benzo-heterocyclic amine derivatives is achieved through a reductive amination process. The general workflow is outlined below.
Experimental Protocols
General Procedure for the Synthesis of Benzo-Heterocyclic Amine Derivatives: The synthesis involves a two-step one-pot reaction. First, the appropriate benzo-heterocyclic ketone or aldehyde is condensed with a primary or secondary amine in a suitable solvent such as ethanol to form an intermediate Schiff base. Without isolation, the Schiff base is then reduced in situ using a reducing agent like sodium borohydride (NaBH4) to yield the final amine derivative. The product is then purified by column chromatography.[2][4]
Example Synthesis of a Benzo-heterocyclic Amine: A mixture of a substituted benzo-heterocyclic aldehyde (1.0 eq) and the desired amine (1.2 eq) in ethanol is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion of the Schiff base formation, NaBH4 (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for an additional 2-3 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by silica gel column chromatography to afford the desired benzo-heterocyclic amine.[2][4]
References
- 1. Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Preparation of 1-Methyl-5-nitroindoline-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione, a key intermediate in the development of various therapeutic agents, and its subsequent derivatization. The methodologies are presented to be clear, concise, and easily reproducible in a standard laboratory setting.
Introduction
This compound, also known as 1-methyl-5-nitroisatin, and its derivatives are of significant interest in medicinal chemistry. Isatin-based compounds have been shown to exhibit a wide range of biological activities, including potential as anticancer agents. Notably, derivatives of 5-nitroisatin have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. These protocols outline the synthesis of the parent compound and the preparation of Schiff base and thiosemicarbazone derivatives, which are common strategies for modifying the biological activity of the isatin scaffold.
Data Presentation
Table 1: Synthesis of 5-Nitroisatin and this compound
| Step | Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | 5-Nitroisatin | Isatin | KNO₃, H₂SO₄ | - | 1 hour | ~75% | 249-251 (dec.)[1] |
| 2 | This compound | 5-Nitroisatin | Methyl Iodide, K₂CO₃ | DMF | Overnight | ~90% | Not specified |
Table 2: Synthesis of this compound Derivatives
| Derivative Type | Starting Material | Reagent | Solvent | Reaction Conditions |
| Schiff Base | This compound | Substituted Aniline | Ethanol | Reflux |
| Thiosemicarbazone | This compound | Thiosemicarbazide | Ethanol | Reflux |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroisatin (Precursor)
This protocol is based on the nitration of isatin.
Materials:
-
Isatin
-
Potassium nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Beaker, magnetic stirrer, and stir bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a beaker, dissolve isatin in concentrated sulfuric acid with stirring at 0-5 °C.
-
Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the isatin solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The resulting precipitate, 5-nitroisatin, is collected by filtration, washed with cold water until the washings are neutral, and then dried.[2]
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of 5-nitroisatin.
Materials:
-
5-Nitroisatin
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus
Procedure:
-
To a solution of 5-nitroisatin in anhydrous DMF, add potassium carbonate and methyl iodide.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and acidify with dilute HCl until the pH is acidic.
-
A yellow solid, 1-Methyl-5-nitroisatin, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and air dry to a constant weight.
Protocol 3: Synthesis of this compound Derivatives (General Procedures)
The C3-carbonyl group of this compound is reactive and can be readily converted to various derivatives.
a) Schiff Base Derivatives:
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the desired substituted aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[3][4]
b) Thiosemicarbazone Derivatives:
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
After cooling, the solid thiosemicarbazone derivative is collected by filtration, washed with ethanol, and dried.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the potential point of inhibition.
References
Troubleshooting & Optimization
optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimal synthesis of 1-Methyl-5-nitroindoline-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed method is the nitration of 1-methylindoline-2,3-dione (also known as N-methylisatin) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the critical parameters to control during the nitration reaction?
A2: Temperature control is paramount. The nitration of activated aromatic rings like N-methylisatin is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of unwanted side products. The rate of addition of the nitrating agent must also be carefully controlled.
Q3: How can I confirm the successful synthesis of the desired product?
A3: The final product can be characterized using standard analytical techniques. A melting point of 200-202 °C is indicative of the product[1]. Further confirmation should be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly based on the optimization of reaction conditions. While specific yields for this exact compound are not widely reported in the provided literature, similar nitration reactions of indole derivatives can achieve high yields, sometimes up to 96%, with careful control of the experimental parameters[2].
Q5: Are there any major safety precautions I should be aware of?
A5: Yes. Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and requires careful temperature management to avoid runaway reactions[3].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of Starting Material: The reaction temperature may have been too high, or the nitrating mixture was too concentrated. 3. Inefficient Nitrating Agent: The nitric acid or sulfuric acid may be old or of insufficient purity. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Consider extending the reaction time if necessary. 2. Strict Temperature Control: Ensure the reaction is maintained at the optimal low temperature (e.g., 0 °C) throughout the addition of the nitrating agent. 3. Use Fresh Reagents: Ensure high-purity, fresh concentrated acids are used for the nitrating mixture. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-nitration: The temperature was too high, or the nitrating agent was added too quickly, leading to the formation of dinitro- or other over-nitrated species. 2. Isomer Formation: Nitration may have occurred at other positions on the aromatic ring. | 1. Slow the Rate of Addition: Add the nitrating agent dropwise with vigorous stirring while strictly maintaining a low temperature. 2. Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid can influence regioselectivity. A higher proportion of sulfuric acid generally favors the desired nitronium ion formation. |
| Product is a Dark, Tarry Substance | 1. Oxidation/Decomposition: The reaction conditions were too harsh (e.g., temperature too high), causing oxidative decomposition of the indole ring system. | 1. Reduce Reaction Temperature: Perform the reaction at the lower end of the recommended temperature range. 2. Quench Carefully: Pour the reaction mixture slowly onto crushed ice to dissipate heat and precipitate the product effectively. |
| Difficulty in Product Purification | 1. Contamination with Isomers: Side-products (isomers) may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Residual Acid: Incomplete neutralization or washing can leave acidic impurities. | 1. Recrystallization: Attempt recrystallization from a suitable solvent (e.g., ethanol/water) to purify the product.[4] 2. Thorough Washing: Ensure the crude product is washed thoroughly with cold water until the washings are neutral to pH paper. |
Experimental Protocols & Data
Protocol: Nitration of 1-Methylindoline-2,3-dione
This protocol is based on standard procedures for the nitration of indole derivatives[2].
Materials:
-
1-Methylindoline-2,3-dione (N-methylisatin)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 1.0 equivalent of 1-methylindoline-2,3-dione to a measured volume of concentrated sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C. Stir until all the solid has dissolved.
-
Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-methylindoline-2,3-dione over 20-30 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 10-15 minutes.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent system like ethanol-water.
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B (Optimized) | Condition C | Expected Outcome |
| Temperature | 15-20 °C | 0-5 °C | -10 °C | Lower temperatures favor mono-nitration at the 5-position and minimize side products. |
| Nitric Acid (Equivalents) | 2.0 | 1.1 | 1.0 | A slight excess of nitric acid ensures complete reaction, but a large excess increases the risk of over-nitration. |
| Reaction Time (Post-addition) | 60 min | 15 min | 5 min | Shorter reaction times after complete addition are often sufficient and can prevent byproduct formation[2]. |
| Quenching Method | Water (Room Temp) | Crushed Ice | N/A | Quenching on ice helps to control the exotherm and promotes rapid precipitation of a purer product. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-5-nitroindoline-2,3-dione synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from 4-nitroaniline. The general sequence is:
-
Sandmeyer Reaction: Conversion of 4-nitroaniline to 2-chloro-4-nitroaniline.
-
N-Methylation: Introduction of the methyl group at the N1 position.
-
Cyclization (Sandmeyer Isatin Synthesis): Reaction with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to the desired isatin (indoline-2,3-dione) ring structure.
Q2: My overall yield is low. Which steps are the most critical to optimize?
Low overall yield can result from inefficiencies in any of the steps. However, the cyclization step to form the indoline-2,3-dione ring is often a critical point where significant yield loss can occur. Additionally, the initial Sandmeyer reaction can have variable yields. It is recommended to optimize each step individually before proceeding to the next.
Q3: I am observing the formation of multiple side products, particularly during the nitration or cyclization steps. How can I minimize these?
Side product formation is a common issue. Here are some troubleshooting tips:
-
Nitration: If you are performing nitration on an existing indole or indoline, controlling the reaction temperature is crucial. Running the reaction at a lower temperature (e.g., 0°C) can help to prevent over-nitration or the formation of undesired isomers.[1]
-
Cyclization: The acid-catalyzed cyclization is sensitive to the concentration of the acid and the reaction temperature. Using a milder acid or a lower concentration of a strong acid like sulfuric acid can sometimes reduce charring and the formation of polymeric byproducts.[2] Careful control of the reaction time is also important.
-
Purification: Effective purification after each step is essential to prevent carrying impurities forward, which can interfere with subsequent reactions. Column chromatography is often necessary.
Q4: The N-methylation step is not going to completion. What can I do?
Incomplete N-methylation can be addressed by:
-
Choice of Methylating Agent: Methyl iodide (CH₃I) is a common methylating agent.[3] If it is not effective, other reagents like dimethyl sulfate can be considered, although they are more hazardous.
-
Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is needed to deprotonate the indole nitrogen.[4] The choice of solvent (e.g., DMF, acetone, CH₂Cl₂) can also influence the reaction rate and yield.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst like benzyltriethylammonium chloride can improve the reaction efficiency, especially in biphasic systems.[3]
-
Reaction Temperature: Gently heating the reaction mixture may be necessary to drive it to completion, but this should be monitored carefully to avoid side reactions.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques are essential for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the presence of any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A useful technique to monitor the progress of the reaction and assess the purity of the product. A single spot on the TLC plate is a good indication of a pure compound.
Data Presentation: Reaction Condition Optimization
The following table summarizes reaction conditions for related syntheses that can be adapted and optimized for the synthesis of this compound.
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-Methylation of 5-nitroindole-3-acetonitrile | CH₃I, NaOH, Benzyltriethylammonium chloride | CH₂Cl₂/H₂O | 0°C to 25°C | 3.5 h | 76% | [3] |
| Nitration of 2-methylindole | NaNO₂, H₂SO₄ | - | 0°C | 10 min | 96% | [1] |
| Cyclization of 4-substituted isonitroacetanilines | Concentrated H₂SO₄ | - | - | - | 67-80% | [2] |
| Vilsmeier-Haack Reaction on 5-nitro-1H-indole | POCl₃, DMF | - | 0°C to RT | 1 h | 60% | [4][5] |
Experimental Protocols
General Protocol for Isatin Synthesis via Sandmeyer Condensation
This is a general procedure that can be adapted for the synthesis of 5-substituted indole-2,3-diones.[2]
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Dissolve the starting substituted aniline in a suitable solvent (e.g., water with HCl).
-
Add a solution of chloral hydrate followed by a solution of hydroxylamine hydrochloride.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated isonitrosoacetanilide by filtration.
-
-
Cyclization to the Indole-2,3-dione:
-
Slowly add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, keeping the temperature controlled (e.g., with an ice bath).
-
After the addition is complete, the mixture may be gently warmed to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Isatins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted isatins.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-substituted isatins, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of N-Alkylated Isatin
Question: I am getting a low yield or no desired product in my N-alkylation reaction of isatin with an alkyl halide. What are the possible reasons and how can I improve the yield?
Answer: Low yields in N-alkylation of isatin are a common challenge. Several factors could be contributing to this issue:
-
Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the N-H of the isatin, leading to a low concentration of the reactive isatin anion.
-
Poor Solubility: The isatin or the isatin salt may have poor solubility in the chosen solvent, hindering the reaction.
-
Steric Hindrance: A bulky alkyl halide or substitution on the isatin ring (especially at the C7 position) can sterically hinder the nucleophilic attack.[1]
-
Side Reactions: The base might be promoting side reactions, such as aldol condensation or decomposition of the isatin nucleus, particularly with strong bases or prolonged reaction times.[2][3]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is often effective.[2][4] Cs₂CO₃ is a stronger base and can be beneficial for less reactive alkyl halides.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by minimizing the formation of by-products.[2][4][5]
-
Use a Phase-Transfer Catalyst: For reactions in biphasic systems, a phase-transfer catalyst like tetrabutylammonium hydrogensulfate can enhance the reaction rate.[4]
-
Add a Catalyst: In some cases, the addition of potassium iodide (KI) can promote the reaction with alkyl chlorides or bromides.[6]
-
For Highly Lipophilic Substrates: In methods like the Sandmeyer synthesis to produce the isatin core, poor solubility of substituted anilines can be an issue. Using methanesulfonic acid instead of sulfuric acid for the cyclization step can improve solubility and yields.[7]
Issue 2: Formation of Side Products in N-Alkylation
Question: I am observing significant side product formation in my N-alkylation reaction. What are these side products and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of the desired N-substituted isatin. Common side products include:
-
O-Alkylated Isatin: Although N-alkylation is generally favored, some O-alkylation can occur, especially under certain conditions. Solvent effects can be utilized to favor O-alkylation if desired.[1]
-
1,2-Di(1-isatinyl)ethane: When using dihaloalkanes like 1,2-dibromoethane, a common side product is the di-substituted ethane.[2]
-
Epoxides: In reactions with α-haloketones (e.g., phenacyl bromide), an epoxide can form as a side product through the addition of the halomethylketone anion to the C3-carbonyl of isatin followed by cyclization.[2][3]
-
Aldol Condensation Products: Strong bases in solvents like acetone can promote self-condensation of the solvent or reaction with the isatin.[2][3]
Troubleshooting Steps:
-
Control Stoichiometry: When using dihaloalkanes, using a three-fold excess of isatin can favor the mono-alkylation product.[2]
-
Optimize the Base: To minimize epoxide formation with α-haloketones, using a milder base or the pre-formed sodium salt of isatin can be beneficial as it reduces the concentration of the carbanion responsible for the side reaction.[2][3]
-
Choose an Appropriate Solvent: Avoid solvents that can participate in side reactions (e.g., acetone with strong bases). DMF and NMP are generally good choices.[2]
-
Microwave-Assisted Synthesis: Shorter reaction times under microwave irradiation can often minimize the formation of thermally induced side products.[2][3]
Issue 3: Difficulties in N-Arylation of Isatins
Question: My N-arylation of isatin is not working well, with inconsistent results. What are some common challenges and solutions?
Answer: N-arylation of isatins can be more challenging than N-alkylation. Common issues include:
-
Low Reactivity of Aryl Halides: Aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions.
-
Side Reactions: Under harsh conditions, decomposition of the starting materials or formation of undesired by-products can occur.
-
Catalyst Inefficiency: In metal-catalyzed N-arylation (e.g., Buchwald-Hartwig amination), the choice of ligand and catalyst system is crucial and may require optimization.
Troubleshooting Steps:
-
Stolle Synthesis for N-Aryl Isatins: A reliable method for synthesizing N-aryl isatins is the Stolle synthesis, which involves the reaction of an N-arylaniline with oxalyl chloride followed by cyclization with a Lewis acid (e.g., AlCl₃ or TiCl₄).[8][9][10][11]
-
Metal-Free Approaches: A metal-free synthesis using I₂-DMSO as a catalyst for the reaction of 2-amino acetophenones can produce N-arylated isatins.[10][12]
-
Buchwald-Hartwig Amination: For the direct N-arylation of isatin, exploring different palladium catalysts and ligands is recommended for consistent results.
-
SNAr Reactions: If the aryl halide is activated with electron-withdrawing groups, a nucleophilic aromatic substitution (SNAr) reaction may be feasible. Using a more electron-deficient aryl fluoride instead of an iodide can sometimes favor this pathway.
Issue 4: Purification Challenges
Question: I am having trouble purifying my N-substituted isatin. It is an oil that is difficult to crystallize, or it is contaminated with persistent impurities.
Answer: Purification of N-substituted isatins can be challenging due to their physical properties and the presence of closely related impurities.
Troubleshooting Steps:
-
Removal of DMF/NMP: If your product is an oil after work-up, residual DMF or NMP might be the cause. These high-boiling solvents can be difficult to remove completely. Washing the organic extract thoroughly with water or brine solution can help. If the product is stable, azeotropic removal with a suitable solvent under reduced pressure might be effective.
-
Trituration: If the product is a stubborn oil, trituration can induce crystallization. This involves repeatedly scratching the oil with a glass rod in the presence of a non-solvent (a solvent in which the product is insoluble, like hexane).
-
Column Chromatography: If impurities are present, column chromatography is often necessary. A careful selection of the eluent system is crucial for good separation.
-
Crystallization: For solid products, recrystallization from a suitable solvent system can remove impurities. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for N-alkylation of isatins?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods for the N-alkylation of isatins, including:
-
Drastically reduced reaction times: Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation.[2][4]
-
Improved yields: By minimizing the formation of by-products due to shorter reaction times, yields are often higher.[2][4]
-
Use of less solvent: Microwave reactions can often be carried out with minimal solvent, simplifying the work-up process.[2]
Q2: Which base is best for the N-alkylation of isatin?
A2: The optimal base depends on the specific alkylating agent and reaction conditions. However, for general purposes:
-
Potassium carbonate (K₂CO₃) in DMF is a widely used and effective combination for many alkyl halides.[4][13]
-
Cesium carbonate (Cs₂CO₃) is a stronger and more effective base, particularly for less reactive alkylating agents.[2]
-
Sodium hydride (NaH) is a very strong base that can be used, but it requires anhydrous conditions and may lead to more side reactions if not carefully controlled.[2]
Q3: What are the limitations of the Sandmeyer synthesis for preparing the isatin core?
A3: While the Sandmeyer synthesis is a classic and widely used method, it has some limitations:
-
It is most effective for anilines with electron-withdrawing groups. The reaction often fails or gives low yields with anilines containing electron-donating groups.[8]
-
It can produce inseparable mixtures of regioisomers when using meta-substituted anilines.[12]
-
The reaction often requires harsh acidic conditions for the cyclization step.[8]
-
Low yields can be an issue , especially with more complex or lipophilic substrates due to poor solubility.[7][12]
Q4: Can I perform N-acylation on isatin? What are the common methods?
A4: Yes, N-acylation of isatin is a common transformation. It is typically achieved by reacting the sodium salt of isatin with an acyl chloride or anhydride under reflux.[14]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation of Isatin
| Alkyl Halide | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1 h | 80 | [3] |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [3] |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 h | 78 | [3] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [3] |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | 1 h | 82 | [3] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [3] |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Conventional | 2 h | 68 | [3] |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | 3 min | 76 | [3] |
| Phenacyl Bromide | K₂CO₃ | DMF | Conventional | 2 h | 50 | [3] |
| Phenacyl Bromide | K₂CO₃ | DMF | Microwave | 3 min | 65 | [3] |
Table 2: Effect of Different Bases on the N-Alkylation of Isatin with Ethyl Bromoacetate
| Base | Solvent | Yield (%) | Reference |
| K₂CO₃ | DMF | 89 | [15] |
| Cs₂CO₃ | DMF | 72 | [2] |
| Na₂CO₃ | DMF | Lower Yield | [2] |
| NaH | DMF | Variable | [2] |
| TEA | DMF | Lower Yield | [2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of Isatin
-
In a microwave-safe vessel, create an intimate mixture of isatin (1.0 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) to create a slurry.
-
Expose the mixture to microwave irradiation (e.g., 2-5 minutes at 200-300 W). The optimal time and power should be determined for each specific reaction.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water.
-
If a solid precipitate forms, filter the product, wash it with water, and purify by recrystallization.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Stolle Synthesis of N-Aryl Isatins
-
Step 1: Formation of the Chlorooxalylanilide Intermediate
-
To a solution of the N-substituted aniline (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add oxalyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or gas evolution ceases).
-
Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude chlorooxalylanilide intermediate in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.2-2.0 equiv), portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Heat the reaction mixture if necessary (e.g., reflux) until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude N-aryl isatin by recrystallization or column chromatography.
-
Visualizations
Caption: General workflow for the N-alkylation of isatin.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
- 1. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijoer.com [ijoer.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.irapa.org [journals.irapa.org]
- 9. synarchive.com [synarchive.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. biomedres.us [biomedres.us]
- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methyl-5-nitroindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methyl-5-nitroindoline-2,3-dione. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, also known as 1-Methyl-5-nitroisatin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Incomplete precipitation during the initial purification. | Ensure the solution is sufficiently acidified to a pH where the product precipitates completely. Test the pH of the mother liquor to confirm. |
| Product loss during washing steps. | Use minimal amounts of cold washing solvent to rinse the purified solid. Ensure the solvent used for washing does not readily dissolve the product. | |
| The crude product contains a high percentage of impurities. | Re-evaluate the synthesis step to minimize byproduct formation. Consider a preliminary purification step like a solvent wash before proceeding with the main purification method. | |
| Product is an Oil or Goo, Not a Solid | Residual solvent, such as Dimethylformamide (DMF), may be present. | High vacuum drying, potentially with gentle heating, can help remove residual high-boiling solvents. Washing the crude product with a solvent in which DMF is soluble but the product is not (e.g., water, if the product is insoluble) can also be effective.[1] |
| The product itself may have a low melting point or be an amorphous solid. | Try trituration: add a small amount of a non-solvent (a solvent in which the product is insoluble, like hexane) to the oil and scratch the side of the flask with a glass rod to induce crystallization.[1] | |
| Presence of impurities that inhibit crystallization. | Attempt purification by column chromatography to separate the desired product from impurities. | |
| Column Chromatography Issues | Poor separation of the product from impurities. | Optimize the solvent system (eluent). A gradient elution from a non-polar solvent to a more polar solvent is often effective. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
| Product does not elute from the column. | The chosen eluent may be too non-polar. Gradually increase the polarity of the eluent. | |
| Tailing of the product band on the column. | The compound may be interacting too strongly with the stationary phase (e.g., silica gel). Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is basic) to the eluent can sometimes help. | |
| Recrystallization Fails to Yield Crystals | The chosen solvent is not suitable. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. | |
| Purified Product Purity is Still Low | A single purification method is insufficient. | Consider a multi-step purification process. For example, an initial precipitation or recrystallization followed by column chromatography. |
| Impurities co-precipitate or co-crystallize with the product. | Re-evaluate the chosen purification method. For instance, if recrystallization is not effective, try a different solvent or switch to column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: Common purification methods for this compound and related isatin derivatives include:
-
Precipitation/Washing: A described method involves dissolving the crude product in a basic aqueous solution, followed by acidification to precipitate the purified product. Simple washing of the crude solid with water is also a primary purification step.[2][3][4]
-
Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: This method is effective for separating the desired compound from impurities with different polarities. For substituted isatins, silica gel is a common stationary phase.[5]
-
Bisulfite Adduct Formation: A patented method for purifying isatins involves the formation of a water-soluble bisulfite addition product, which can be separated from insoluble impurities. The purified isatin is then regenerated by acidification.[6]
Q2: What is a good starting point for a recrystallization solvent?
A2: For isatin derivatives, solvents like ethanol, methanol, benzene, or cyclohexane have been used.[7] The ideal solvent will depend on the specific substitution pattern of your compound. It is recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one. A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
Q3: My crude product is a dark, tarry substance. What should I do first?
A3: For a very impure crude product, a preliminary purification step is advisable before attempting recrystallization or column chromatography. You could try washing the crude material with a solvent that dissolves the impurities but not your desired product. Alternatively, dissolving the crude material in a suitable solvent and treating it with activated carbon can help remove colored impurities.
Q4: What are the potential impurities in my crude this compound?
A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. If the synthesis involves the methylation of 5-nitroisatin, impurities could include unreacted 5-nitroisatin. If the 5-nitroisatin was synthesized via the Sandmeyer method, uncharacterized impurities from this process might be present.[8]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is adapted from the work-up procedure described for the synthesis of 1-Methyl-5-nitroisatin.[2][3][4]
-
Dissolution: Suspend the crude this compound in hot water.
-
Basification: Add a solution of sodium hydroxide to the suspension while stirring. The product should dissolve to form the sodium salt.
-
Filtration of Insoluble Impurities (Optional): If there are any insoluble impurities, filter the basic solution.
-
Acidification to Precipitate Impurities: With continuous stirring, slowly add dilute hydrochloric acid until a slight precipitate of impurities is observed.
-
Filtration: Filter the mixture to remove the precipitated impurities.
-
Precipitation of Product: To the filtrate, add more hydrochloric acid until the solution is acidic to Congo red paper (or a suitable pH indicator), which will cause the this compound to precipitate.
-
Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water until the washings are neutral.
-
Drying: Dry the purified product in a desiccator or under vacuum.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
Protocol 3: General Procedure for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed.
-
Elution: Start eluting with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Typical Solvents/Reagents | Advantages | Disadvantages |
| Precipitation/Washing | Water, HCl, NaOH[2][3][4] | Simple, fast, and can remove ionic impurities. | May not be effective for removing non-ionic impurities. |
| Recrystallization | Alcohols (Methanol, Ethanol), Benzene, Cyclohexane[7] | Can yield highly pure crystalline material. | Requires finding a suitable solvent; can have lower recovery. |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradients[5] | Highly effective for separating complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Bisulfite Adduct Formation | Sodium bisulfite, HCl[6] | Specific for aldehydes and ketones, can be very effective. | Requires an additional chemical reaction and regeneration step. |
Visualization
Caption: Purification workflow for this compound.
References
- 1. reddit.com [reddit.com]
- 2. 1-METHYL-5-NITRO-ISATIN | 3484-32-0 [chemicalbook.com]
- 3. Cas 3484-32-0,1-METHYL-5-NITRO-ISATIN | lookchem [lookchem.com]
- 4. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 7. US4188325A - Isatin process and products - Google Patents [patents.google.com]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of Isatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-methylation of isatin derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-methylation of isatin derivatives, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Methylated Product
Question: I am not getting a good yield of my N-methylated isatin. What are the possible causes and how can I improve it?
Possible Causes and Solutions:
-
Incomplete Deprotonation: The N-H bond of isatin needs to be deprotonated to form the isatin anion, which then acts as a nucleophile. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed efficiently.
-
Solution: Use a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Ensure the base is used in at least stoichiometric amounts, and for weaker bases like K₂CO₃, using a slight excess can be beneficial.
-
-
Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Solution: Use a fresh bottle of the methylating agent. Methyl iodide is light-sensitive and should be stored properly.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1]
-
-
Substituent Effects: Electron-withdrawing groups on the isatin ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.
-
Solution: For isatins with strongly electron-withdrawing groups, a stronger base (e.g., NaH) and/or a more reactive methylating agent may be required.
-
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid
Question: After workup and solvent evaporation, my product is an oil and I cannot get it to crystallize. What could be the problem?
Possible Causes and Solutions:
-
Residual Solvent: High-boiling point solvents like DMF are common in these reactions and can be difficult to remove completely, resulting in an oily product.[2]
-
Solution:
-
Azeotropic Removal: Add a solvent like toluene or heptane to the crude product and evaporate it under reduced pressure. Repeat this process several times to azeotropically remove residual DMF.[2]
-
Aqueous Washes: During the workup, wash the organic layer multiple times with water or a brine solution to remove DMF. A lithium chloride (LiCl) solution wash can also be effective.[2]
-
-
-
Presence of Impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization.
-
Solution: Purify the crude product using column chromatography on silica gel. A solvent system such as petroleum ether/ethyl acetate can be effective.[3]
-
-
Product is an Oil at Room Temperature: Some N-alkylated isatin derivatives, especially those with long or bulky alkyl chains, may have low melting points and exist as oils at room temperature.
-
Solution: If the product is pure (as determined by NMR and/or GC-MS), it may not crystallize. In this case, the oily product can be used in the next step if it is sufficiently pure.
-
Issue 3: Presence of Significant Amounts of Side Products
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the common side reactions and how can I minimize them?
Common Side Reactions and Mitigation Strategies:
-
O-Methylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to the formation of the O-methylated isomer, 2-methoxy-indol-3-one.
-
Mitigation:
-
Choice of Base and Counter-ion: The use of alkali metal bases (e.g., K₂CO₃, NaH) generally favors N-alkylation. In contrast, silver salts (e.g., Ag₂O) are known to promote O-alkylation.[4]
-
Solvent Effects: The choice of solvent can influence the N/O selectivity. While not extensively documented for isatin itself, in related systems, polar aprotic solvents tend to favor N-alkylation. One study on isatin alkylation with trichloroacetimidates noted that solvent effects can be used to favor O-alkylation.[4]
-
-
-
Darzens-type Condensation: When using methylating agents with acidic alpha-protons (though less common for simple methylation, this is relevant for other alkylations), a Darzens-type condensation can occur at the C3-carbonyl of isatin, leading to the formation of a spiro-epoxide. This is more likely with stronger bases.[4][5]
-
Mitigation: Use a base that is strong enough to deprotonate the isatin N-H but not so strong that it significantly deprotonates the alpha-carbon of the alkylating agent. K₂CO₃ is often a good choice.
-
-
Solvent Participation: When using DMSO as a solvent, especially at elevated temperatures, it can act as a reagent, leading to byproducts such as N-methylenesulfonylmethylation and N-methylenethiomethylation.[6][7]
-
Mitigation: If side reactions with DMSO are observed, consider switching to an alternative polar aprotic solvent like DMF or acetonitrile.
-
-
Ring Opening/Decomposition: Strong bases can potentially lead to the decomposition of the isatin ring. N-acylisatins are particularly susceptible to ring-opening by nucleophiles.[2]
-
Mitigation: Avoid using excessively strong bases or use them at low temperatures. A milder base like potassium bicarbonate (KHCO₃) can be considered if decomposition is an issue.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-methylation of isatin?
A1: The N-methylation of isatin typically proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the acidic N-H of the isatin ring, forming a resonance-stabilized isatin anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) to form the N-methylated product.
Q2: Which methylating agent is best: methyl iodide or dimethyl sulfate?
A2: Both methyl iodide and dimethyl sulfate are effective methylating agents.
-
Methyl Iodide: It is a highly reactive and commonly used methylating agent. Its volatility can be a concern, and it should be handled in a well-ventilated fume hood.[8]
-
Dimethyl Sulfate: It is less volatile than methyl iodide, which can be an advantage in terms of handling. However, it is highly toxic and a suspected carcinogen, requiring stringent safety precautions.[8] The choice between the two often comes down to laboratory preference, safety protocols, and the specific reactivity of the isatin derivative. For many standard N-methylations of isatin, methyl iodide is sufficient and widely reported.
Q3: How can I monitor the progress of my N-methylation reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the reaction. Spot the reaction mixture alongside the isatin starting material on a TLC plate. The product, N-methylisatin, will be less polar than isatin and will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the typical purification methods for N-methylisatin?
A4:
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent like ethanol can be an effective purification method.[3]
-
Column Chromatography: For oily products or mixtures with significant impurities, column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in petroleum ether or hexane is a common eluent system.[3]
-
Acid-Base Extraction: A purification procedure involving dissolving the crude product in a basic aqueous solution (e.g., NaOH) and then carefully acidifying to precipitate the impurities before fully acidifying to precipitate the product has been described for isatin itself and may be adaptable.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [3] |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1 hr | 80 | [3] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [3] |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 hr | 78 | [3] |
| n-Butyl Bromide | K₂CO₃ | DMF | Microwave | 5 min | 83 | [3] |
| n-Butyl Bromide | K₂CO₃ | DMF | Conventional | 2 hr | 75 | [3] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [3] |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | 1 hr | 82 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Methylation of Isatin [3]
-
Reagents and Setup:
-
In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of N,N-dimethylformamide (DMF).
-
Add methyl iodide (1.2 mmol).
-
Seal the vessel.
-
-
Reaction:
-
Place the vessel in a microwave reactor.
-
Irradiate at 300 W for 3 minutes.
-
-
Workup and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol to afford N-methylisatin.
-
Protocol 2: Conventional N-Methylation of Isatin [3]
-
Reagents and Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1 mmol) in DMF (5 mL).
-
Add potassium carbonate (K₂CO₃, 1.5 mmol) and methyl iodide (1.2 mmol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to 70 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Visualizations
Caption: N-methylation of isatin and potential side reactions.
Caption: A troubleshooting workflow for the N-methylation of isatin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - methyl iodide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Methyl-5-nitroindoline-2,3-dione (also known as 1-Methyl-5-nitroisatin).
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of 5-nitroisatin.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| L-YLD-01 | Low to No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature. |
| Ineffective deprotonation of 5-nitroisatin. | Ensure anhydrous conditions as water can consume the base. Use freshly dried potassium carbonate (K₂CO₃). Consider using a stronger base like cesium carbonate (Cs₂CO₃) if issues persist.[1][2] | ||
| Degradation of starting material. | 5-Nitroisatin can be sensitive to strongly basic conditions. Avoid excessively high temperatures or prolonged reaction times with strong bases. | ||
| Loss of product during work-up. | Ensure the pH is acidic enough during the precipitation step to fully protonate the product. Wash the precipitate with cold water to minimize dissolution. | ||
| OIL-PRD-01 | Product is an Oil or Gummy Solid | Presence of residual solvent (DMF). | N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove completely. After extraction, wash the organic layer thoroughly with brine to help remove DMF. Dry the product under high vacuum for an extended period. |
| Impurities are depressing the melting point. | The presence of unreacted starting materials or side products can result in an oily product. Purify the crude product by column chromatography or recrystallization. | ||
| The product itself may have a low melting point if impure. | Even trace impurities can prevent crystallization. Attempt trituration by scratching the flask with a glass rod or adding a small amount of a non-solvent and sonicating. | ||
| RXN-STALL-01 | Reaction Fails to Go to Completion (Monitored by TLC) | Inactive methyl iodide. | Methyl iodide can degrade over time, especially when exposed to light. Use fresh or properly stored methyl iodide. |
| Insufficient base. | Ensure an adequate excess of potassium carbonate is used to neutralize the HI formed during the reaction and to maintain basic conditions. | ||
| Poor quality of DMF. | Use anhydrous DMF to prevent side reactions with water. | ||
| PUR-DIFF-01 | Difficulty in Purifying the Product | Co-elution of impurities during column chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related compounds. |
| Product is insoluble in common recrystallization solvents. | For similar compounds, recrystallization from methanol has been reported.[3] Experiment with other polar solvents like ethanol or mixtures of solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the reaction mixture and the final product?
A1: The reaction of 5-nitroisatin with a base typically forms a deeply colored anion. The final product, this compound, is expected to be a yellow solid.[4] A very dark or black reaction mixture may indicate decomposition.
Q2: Can O-methylation occur as a side reaction?
A2: While O-alkylation can be a competing reaction in the alkylation of isatins, N-alkylation is generally favored under the standard conditions (K₂CO₃ in DMF).[5] The formation of the O-methylated product is more likely with different catalysts or solvent systems.
Q3: How critical are anhydrous conditions for this reaction?
A3: Anhydrous conditions are important. Water can react with the base and methyl iodide, reducing their effectiveness and potentially leading to lower yields. Using anhydrous DMF and dried potassium carbonate is recommended.
Q4: What are the key parameters to control for a successful reaction?
A4: The key parameters are:
-
Reagent Quality: Use pure 5-nitroisatin, fresh methyl iodide, and dry potassium carbonate and DMF.
-
Stoichiometry: A molar excess of both methyl iodide and potassium carbonate is typically used.
-
Temperature: Room temperature is often sufficient, but gentle heating may be required. Avoid high temperatures to prevent degradation.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time, which is often overnight.
Q5: My product doesn't precipitate when I add water. What should I do?
A5: If the product does not precipitate, it may be due to it being an oil or being too soluble in the aqueous DMF mixture. First, ensure the solution is acidic by adding dilute HCl. If it still doesn't precipitate, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The organic layers should then be combined, washed with water and brine, dried, and the solvent evaporated to yield the crude product.
Experimental Protocols
Synthesis of this compound
This protocol is based on a commonly cited method for the N-methylation of 5-nitroisatin.[4]
Materials:
-
5-Nitroisatin
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper.
-
A yellow solid should precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product, this compound, under vacuum.
| Parameter | Recommended Value |
| Stoichiometry | |
| 5-Nitroisatin | 1 equivalent |
| Methyl Iodide | 1.1 - 5 equivalents |
| Potassium Carbonate | 1.3 - 3 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 1 hour to Overnight (monitor by TLC) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104496885A - N-methyl-4-amino-5-nitroisatin preparation method - Google Patents [patents.google.com]
- 4. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]
- 5. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 1-Methyl-5-nitroindoline-2,3-dione. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
Storage Recommendations:
| Parameter | Recommendation | Source |
| Temperature | Room temperature (20 to 22 °C) | [1] |
| Atmosphere | Store in a dry environment. | [1] |
| Container | Keep container sealed. | [1] |
| Light | Store protected from light, as nitroindoline derivatives can be photoreactive. | [2] |
Long-Term Storage and Stability:
Frequently Asked Questions (FAQs)
Q1: What is the appearance of this compound?
A1: It is an orange solid.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight is 206.16 g/mol .[1]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is not detailed in the search results, isatin and its derivatives are often soluble in polar aprotic solvents like DMF and DMSO. Experimental protocols for similar compounds suggest the use of such solvents.[4][5]
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Isatins can be sensitive to basic conditions, which may lead to decomposition.[4] Reactions involving this compound should be carefully planned with respect to the choice of base and reaction temperature.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis, purification, and use of this compound in various chemical reactions.
Synthesis & Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Product is an oil or goo instead of a solid after synthesis/workup. | - Residual solvent (e.g., DMF).- Impurities present.- The product may have a low melting point. | - Ensure complete removal of high-boiling solvents like DMF using a high-vacuum pump.- Attempt trituration by scraping the oil with a non-solvent like hexane to induce solidification.- Purify the product using column chromatography.[4] |
| Low yield in N-alkylation reactions to synthesize the title compound. | - Inappropriate choice of base or solvent.- Decomposition of the starting isatin under harsh basic conditions. | - Use milder bases such as K₂CO₃ or Cs₂CO₃.- Employ polar aprotic solvents like DMF or NMP.- Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[5] |
| Formation of unexpected side products. | - Isatins can undergo side reactions such as epoxide formation when using alkylating agents with acidic methylene groups in the presence of a strong base.[6] | - Use a milder base (e.g., K₂CO₃ instead of an alkoxide).- Control the reaction temperature carefully; lower temperatures may favor the desired product.[6] |
Reaction-Specific Issues
| Reaction Type | Issue | Potential Cause | Suggested Solution |
| Knoevenagel Condensation | Low or no product formation. | - Insufficiently active methylene compound.- Inappropriate catalyst or reaction conditions. | - Use a suitable catalyst. Lemon juice (a source of citric acid) has been reported as a green catalyst for this reaction with other aldehydes.[7]- Consider solvent-free conditions or microwave irradiation to drive the reaction to completion.[7][8] |
| Schiff Base Formation | Incomplete reaction or low yield. | - Steric hindrance from the N-methyl group.- Reversibility of the reaction. | - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.- Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).[9] |
Experimental Protocols & Methodologies
While a specific, detailed experimental protocol for a reaction using this compound as a starting material was not found in the search results, protocols for similar N-alkylated isatins can be adapted. Below is a generalized procedure for a Knoevenagel condensation, a common reaction for isatins.
General Protocol for Knoevenagel Condensation of an N-Alkylated Isatin with an Active Methylene Compound:
-
Reactant Mixture: In a round-bottom flask, dissolve the N-alkylated isatin (1 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., acetic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Synthesis
Caption: A decision-making flowchart for troubleshooting common experimental issues.
Potential Reaction Pathways
Caption: Common reaction pathways for this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-5-nitroindoline-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method is the N-methylation of 5-nitroisatin. This typically involves reacting 5-nitroisatin with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Q2: What are the key starting materials for this synthesis?
The primary starting materials are Isatin and a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to produce 5-nitroisatin, followed by a methylating agent (e.g., methyl iodide) and a base for the final N-methylation step.
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary depending on the specific reaction conditions and purity of reagents. The N-methylation of 5-nitroisatin has been reported with yields around 93%.[1][2]
Q4: What are the key safety precautions to consider during this synthesis?
-
The nitration of isatin is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitro byproducts.
-
Methyl iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
Troubleshooting Guides
Problem 1: Low Yield of 5-Nitroisatin in the Nitration of Isatin
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC). |
| Reaction Temperature Too High | - Maintain a low reaction temperature (0-5°C) during the addition of nitric acid to minimize side reactions and decomposition.[2] |
| Incorrect Reagent Stoichiometry | - Use a carefully measured excess of the nitrating agent to ensure complete conversion of isatin. |
| Loss of Product During Workup | - Ensure complete precipitation of the product by pouring the reaction mixture over a sufficient amount of crushed ice.[2]- Wash the filtered product with cold water to remove residual acid without dissolving the product. |
Problem 2: Presence of Impurities in 5-Nitroisatin
| Possible Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted Isatin | TLC, 1H NMR | - Recrystallization from a suitable solvent (e.g., ethanol/water).- Column chromatography. |
| 7-Nitroisatin (Isomer) | 1H NMR, LC-MS | - The formation of the 7-nitro isomer is a known possibility in the nitration of isatins. Careful control of reaction conditions can minimize its formation.- Separation can be challenging but may be achieved by fractional crystallization or careful column chromatography. |
| Dinitroisatin derivatives | LC-MS, Elemental Analysis | - This is often a result of excessive nitrating agent or temperatures above the recommended range. Ensure strict temperature control.- Purification can be attempted via column chromatography. |
Problem 3: Low Yield of this compound in N-Methylation
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and monitor by TLC.- Ensure the base (e.g., K2CO3) is anhydrous and present in sufficient excess to deprotonate the 5-nitroisatin.[1][2] |
| Ineffective Methylating Agent | - Use a fresh, high-purity methylating agent (e.g., methyl iodide).- Consider using a more reactive methylating agent like dimethyl sulfate, but with caution due to its higher toxicity. |
| Moisture in the Reaction | - Use anhydrous solvent (e.g., dry DMF) and reagents. Moisture can consume the base and hydrolyze the product. |
| Poor Solubility of 5-Nitroisatin | - Ensure efficient stirring to keep the 5-nitroisatin suspended and available for reaction. |
Problem 4: Presence of Impurities in this compound
| Possible Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted 5-Nitroisatin | TLC, 1H NMR | - Drive the reaction to completion by extending the reaction time or adding a slight excess of methyl iodide.- Purify the product by washing the crude solid thoroughly with water after acidification.[1][2]- Recrystallization from a suitable solvent. |
| O-Methylated Isatin (Lactim ether) | 1H NMR, LC-MS | - This is a potential side product, though less common with alkyl halides. Using a less polar aprotic solvent might favor N-alkylation.- Purification via column chromatography may be necessary. |
| Over-methylated Quaternary Salt | LC-MS | - Use a controlled stoichiometry of the methylating agent. An excess can lead to the formation of a quaternary ammonium salt.- This impurity is generally more polar and can often be removed by washing the organic extract with water during workup. |
| Hydrolysis Product (Ring-opened) | LC-MS | - Ensure anhydrous conditions during the reaction and workup. The dione functionality can be susceptible to hydrolysis under strong basic or acidic conditions, although it is generally stable under the reported reaction conditions. |
Experimental Protocols
Synthesis of 5-Nitroisatin
-
In a flask equipped with a stirrer and placed in an ice-salt bath, add 121 mL of concentrated sulfuric acid and cool to 0°C.
-
Slowly add 14.7 g (0.1 mol) of isatin to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
To this mixture, add 4.2 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C.[2]
-
After the addition is complete, allow the reaction mixture to stand for approximately 30 minutes.
-
Pour the reaction mixture over 500 g of crushed ice to precipitate the product.
-
Filter the resulting yellow precipitate and wash it thoroughly with water until the washings are neutral.
-
Air-dry the solid to obtain 5-nitroisatin.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Isatin | 147.13 | 14.7 | 0.1 |
| Product | Molecular Weight ( g/mol ) | Expected Yield (g) | Reported Yield (g) |
| 5-Nitroisatin | 192.13 | 19.2 | 15 (85%)[2] |
Synthesis of this compound
-
In a round-bottom flask, combine 10 g (0.052 mol) of 5-nitroisatin, 21.56 g (0.156 mol) of potassium carbonate, and anhydrous dimethylformamide (DMF).
-
To this stirred mixture, add 16.21 mL (0.260 mol) of methyl iodide.
-
Stir the reaction mixture overnight at room temperature.
-
Add water to the reaction mixture and acidify with dilute HCl until the pH is acidic.
-
Filter the yellow solid that separates out.
-
Wash the solid thoroughly with water until the washings are neutral.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| 5-Nitroisatin | 192.13 | 10 | 0.052 |
| Methyl Iodide | 141.94 | 36.9 (16.21 mL) | 0.260 |
| Potassium Carbonate | 138.21 | 21.56 | 0.156 |
| Product | Molecular Weight ( g/mol ) | Expected Yield (g) | Reported Yield (g) |
| This compound | 206.16 | 10.72 | 9.66 (93%)[1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis impurities.
Caption: Logical relationships in purification strategies.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methyl-5-nitroindoline-2,3-dione, a versatile scaffold in medicinal chemistry, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods: direct N-methylation of 5-nitroisatin and a two-step Sandmeyer synthesis starting from 4-nitroaniline. We present a comprehensive analysis of their experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable method for your research needs.
Method 1: Direct N-Methylation of 5-Nitroisatin
This method offers a straightforward and high-yielding approach to the target molecule by directly introducing a methyl group onto the nitrogen atom of commercially available or pre-synthesized 5-nitroisatin.
Experimental Protocol:
A common procedure for the N-methylation of 5-nitroisatin involves the use of a methylating agent in the presence of a base. A detailed protocol is as follows:
-
Dissolution: Dissolve 5-nitroisatin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.
-
Methylation: Introduce methyl iodide (CH₃I, 5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Quench the reaction by adding water. Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 6.
-
Isolation: The resulting yellow solid product, 1-methyl-5-nitroisatin, is collected by filtration.
-
Purification: Wash the solid thoroughly with water until the filtrate is neutral to pH paper and then air-dry to a constant weight.[1]
An alternative approach for N-alkylation utilizes copper(I) carbonate (Cu₂CO₃) as a catalyst, which can be beneficial for base-labile isatins.[2]
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | 5-Nitroisatin | [1] |
| Reagents | Methyl iodide, Potassium carbonate, DMF | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Room Temperature | [1] |
| Yield | High (exact percentage not specified in the primary source) | [1] |
| Purification | Filtration and washing | [1] |
Method 2: Two-Step Synthesis via Sandmeyer Reaction
This alternative route begins with a more readily available starting material, 4-nitroaniline, and proceeds through the synthesis of 5-nitroisatin via the Sandmeyer isatin synthesis, followed by N-methylation.
Experimental Protocol:
Step 1: Sandmeyer Synthesis of 5-Nitroisatin
The Sandmeyer isatin synthesis is a two-step process to convert an aniline to an isatin.[3]
-
Formation of Isonitrosoacetanilide: 4-nitroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic medium to form N-(4-nitrophenyl)isonitrosoacetamide.
-
Cyclization: The intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-nitroisatin.[4][5]
Step 2: N-Methylation of 5-Nitroisatin
The 5-nitroisatin synthesized in the first step is then methylated using the same protocol as described in Method 1.
Quantitative Data Summary:
Comparison of Synthesis Methods
| Feature | Method 1: Direct N-Methylation | Method 2: Two-Step Sandmeyer Synthesis |
| Starting Material | 5-Nitroisatin | 4-Nitroaniline |
| Number of Steps | One | Two |
| Simplicity | More straightforward and direct. | More complex, involving an intermediate synthesis. |
| Reagent Availability | Requires 5-nitroisatin, which may need to be purchased or synthesized separately. | Starts from the more common and less expensive 4-nitroaniline. |
| Overall Yield | Potentially higher due to fewer steps. | The overall yield will be the product of the yields of the two steps. |
| Time Efficiency | Faster, with an overnight reaction for the single step. | More time-consuming due to the two-step process. |
Visualizing the Synthesis Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both synthesis methods.
References
- 1. CN104496885A - N-methyl-4-amino-5-nitroisatin preparation method - Google Patents [patents.google.com]
- 2. An efficient conversion of 5-nitroisatin into 5-nitroindole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different isatin N-methylation protocols
A Comparative Guide to Isatin N-Methylation Protocols for Researchers and Drug Development Professionals
The N-methylation of isatin is a fundamental transformation in medicinal chemistry, yielding N-methylisatin, a versatile precursor for the synthesis of a wide array of bioactive molecules and heterocyclic compounds. The selection of an appropriate N-methylation protocol is crucial and depends on factors such as desired yield, reaction time, scalability, and green chemistry considerations. This guide provides a comparative analysis of various isatin N-methylation protocols, supported by experimental data, to aid researchers in making an informed decision for their synthetic needs.
Comparative Analysis of N-Methylation Protocols
The following table summarizes the key quantitative data for different isatin N-methylation protocols, offering a clear comparison of their performance.
| Protocol | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95 |
| Phase-Transfer Catalysis (PTC) | Alkyl Bromide | K₂CO₃ / TBAB** | DMF | Room Temperature | 48 h | ~80 |
| Selectfluor-Mediated Methylation | DMSO | Selectfluor | DMSO | 100 | Not specified | - |
| Copper-Catalyzed Methylation ** | DMSO | Copper Catalyst | DMSO | Not specified | Not specified | - |
*Data for long-chain alkyl bromides; provides a reference for PTC conditions. **TBAB: Tetra-n-butylammonium bromide. ***N-methylation is reported as part of a broader study on isatin functionalization; specific yield for N-methylisatin is not detailed. ****N-methylation occurs as part of a tandem reaction with C5-methylthiomethylation; specific yield for only N-methylation is not provided.
Experimental Workflows and Signaling Pathways
A general workflow for the N-methylation of isatin is depicted below. The process typically involves the deprotonation of the isatin nitrogen followed by nucleophilic attack on the methylating agent.
General workflow for the N-methylation of isatin.
Detailed Experimental Protocols
Below are detailed methodologies for the key N-methylation protocols cited in the comparison table.
Protocol 1: Classical N-Alkylation (Conventional Heating)
This method is a widely used and reliable procedure for the N-methylation of isatin.
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Methyl Iodide (CH₃I) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Dissolve isatin in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature until the isatin anion is formed and hydrogen evolution ceases.
-
Add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-methylisatin.
-
Protocol 2: Microwave-Assisted N-Alkylation
The application of microwave irradiation significantly accelerates the N-methylation of isatin, leading to higher yields in a fraction of the time.[1]
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Methyl Iodide (CH₃I) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (a few drops to create a slurry)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix isatin, potassium carbonate, and methyl iodide.
-
Add a few drops of DMF to create a slurry.
-
Expose the mixture to microwave irradiation (e.g., 300 W) for 3 minutes.[1]
-
After irradiation, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Isolate the solid by filtration, wash with water, and dry to yield N-methylisatin.[1]
-
Protocol 3: Phase-Transfer Catalyzed N-Alkylation
Phase-transfer catalysis offers a greener alternative for N-alkylation, often allowing for milder reaction conditions.
-
Reagents and Materials:
-
Isatin (6.8 mmol)
-
Alkyl Bromide (6.8 mmol)
-
Potassium Carbonate (K₂CO₃) (7.4 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
-
Procedure:
-
Dissolve isatin in DMF in a round-bottom flask.
-
Add the alkyl bromide, potassium carbonate, and a catalytic amount of TBAB.
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the salts from the reaction mixture.
-
Remove the solvent under vacuum.
-
Take up the residue in dichloromethane to precipitate any remaining salts and filter again.
-
Evaporate the solvent, and recrystallize the crude product from ethanol to obtain the pure N-alkylated isatin.
-
Discussion of Newer Methodologies
While specific yield data for the direct N-methylation of isatin is limited in the literature for the following methods, they represent important advancements in synthetic methodology.
-
Selectfluor-Mediated N-Methylation in DMSO: This protocol utilizes DMSO as both the solvent and the methyl source, with Selectfluor as the activating agent. The reaction proceeds at 100°C and is part of a broader methodology for various isatin functionalizations, including N-methylenesulfonylmethylation and N-methylenethiomethylation at different temperatures.[2][3] This approach avoids the use of traditional, more toxic alkylating agents.
-
Copper-Catalyzed N-Methylation with DMSO: This method also employs DMSO as the methylating agent, in a recyclable copper-catalyzed system.[1] For NH-isatins, a tandem N-methylation and C5-methylthiomethylation is observed, highlighting the potential for multiple functionalizations in a single step.[1] This protocol is advantageous for its recyclable catalyst system.
Conclusion
The choice of an N-methylation protocol for isatin depends on the specific requirements of the synthesis. For high yields and rapid synthesis, microwave-assisted N-alkylation is a superior method. Classical N-alkylation under conventional heating remains a reliable and effective approach. Phase-transfer catalysis presents a valuable alternative with milder conditions. The newer Selectfluor-mediated and copper-catalyzed methods using DMSO are promising green alternatives that avoid traditional alkylating agents and, in the case of the copper-catalyzed system, offer the benefit of catalyst recycling and the potential for tandem reactions. Researchers should consider the trade-offs between reaction time, yield, cost, and the environmental impact of the reagents and solvents when selecting the most suitable protocol for their drug discovery and development efforts.
References
Spectroscopic Data Confirmation for 1-Methyl-5-nitroindoline-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-Methyl-5-nitroindoline-2,3-dione and related compounds. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from closely related analogs to predict and understand its spectroscopic characteristics. The primary comparators are 1-methylindoline-2,3-dione and 5-nitroindoline-2,3-dione (5-nitroisatin).
Executive Summary
This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry. Spectroscopic confirmation of its structure is essential for quality control and regulatory submissions. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from key analogs.
Data Presentation: Spectroscopic Comparison
The following table summarizes the available and expected spectroscopic data for this compound and its analogs.
| Spectroscopic Data | This compound | 1-Methylindoline-2,3-dione | 5-Nitroindoline-2,3-dione (5-Nitroisatin) |
| ¹H NMR (ppm) | Expected: Aromatic protons shifted downfield compared to 1-methylindoline-2,3-dione due to the nitro group. Methyl protons around 3.2 ppm. | Aromatic: 7.67 (td), 7.54 (d), 7.13 (m). Methyl: 3.14 (s)[1] | Aromatic protons are expected to be deshielded due to the electron-withdrawing nitro group. |
| ¹³C NMR (ppm) | Expected: Aromatic carbons significantly affected by the nitro group. Carbonyl carbons expected around 183 and 158 ppm. Methyl carbon around 26 ppm. | Carbonyls: 183.4, 158.2. Aromatic: 151.4, 138.2, 124.2, 123.2, 117.4, 110.6. Methyl: 26.0[1] | Carbonyl and aromatic carbon signals will be influenced by the strong electron-withdrawing nature of the nitro group. |
| IR (cm⁻¹) | Expected: Strong C=O stretching bands around 1750-1730 cm⁻¹. Characteristic N-O stretching for the nitro group around 1530 and 1350 cm⁻¹. | Data not available in the search results. | Data available, showing characteristic isatin and nitro group peaks. |
| Mass Spec (m/z) | MW: 206.16. Expected [M+H]⁺ at 207.04. Fragmentation is expected to involve the loss of the nitro and carbonyl groups. | MW: 161.16. Observed [M+H]⁺ at 162.0550[1] | MW: 192.13. EI-MS data is available showing the molecular ion peak.[2] |
| CAS Number | 3484-32-0[3] | 2058-74-4 | 611-09-6[4] |
| Melting Point (°C) | 200-202[3] | Data not available in the search results. | >300 °C |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols based on standard practices for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required compared to ¹H NMR.
-
DEPTQ or APT experiments can be performed to differentiate between CH, CH₂, CH₃, and quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
EI-MS: Introduce the sample (often in the gas phase) into the ion source where it is bombarded with electrons, causing ionization and fragmentation. This technique is useful for determining the molecular weight and structural fragments.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic confirmation of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Confirmation of Chemical Structure.
References
Isatin Derivatives: A Comparative Guide to Biological Activity
Isatin (1H-indole-2,3-dione), an endogenous compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The versatile scaffold of isatin allows for chemical modifications that lead to a diverse range of biological actions, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[3][4] This guide provides a comparative overview of the biological activities of various isatin derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation and signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[5][6]
Table 1: Comparative Anticancer Activity (IC50) of Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | [1] |
| Isatin-indole hybrid 17 | ZR-75 (Breast) | 0.74 | [7] |
| Isatin-indole hybrid 17 | HT-29 (Colon) | 2.02 | [7] |
| Isatin-indole hybrid 17 | A-549 (Lung) | 0.76 | [7] |
| Isatin-indole hybrid 32 | MCF-7 (Breast) | 0.39 | [7] |
| Isatin–hydrazone hybrid 133 | A549 (Lung) | 5.32 | [7] |
| Isatin–hydrazone hybrid 133 | MCF-7 (Breast) | 4.86 | [7] |
| Isatin-linked chalcones | Breast Cancer Cell Lines | More effective than cisplatin | [8] |
| Thiohydantoin isatin derivative 10c | Glioblastoma (GBM) | Single-digit micromolar | [9] |
| Indirubin-3`-oxime 5a | Apoptosis-resistant cells | Single-digit micromolar | [11] |
A study on isatin-thiazole derivatives revealed that compound 6p exhibited the highest α-glucosidase inhibitory activity with an IC50 value of 5.36 ± 0.13 μm, which is significantly more potent than the standard drug acarbose (IC50 = 817.38 ± 6.27 μm). [3] Furthermore, some isatin derivatives have shown efficacy against apoptosis-resistant cancer cells, suggesting their potential to overcome drug resistance. [11]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of isatin derivatives is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment. [14]
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives and incubated for a specified period (e.g., 72 hours). [11, 14]
-
MTT Addition: After incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [14]
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). [9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data. [11]
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjppd.org [rjppd.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 6. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 8. ijrpr.com [ijrpr.com]
- 9. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes and reagents for the preparation of 1-Methyl-5-nitroindoline-2,3-dione, an important isatin derivative in medicinal chemistry and materials science.[1] The synthesis of this target molecule can be strategically approached via two primary pathways: the nitration of 1-methylisatin or the methylation of 5-nitroisatin. This document offers an objective comparison of various reagents for these transformations, supported by experimental protocols and quantitative data to aid in methodology selection.
Overview of Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two distinct strategies. Route A involves the direct electrophilic nitration of the commercially available precursor, 1-methylisatin.[2] Route B follows a reverse sequence, beginning with the nitration of isatin to form 5-nitroisatin, followed by N-methylation. The choice between these routes depends on precursor availability, desired scale, and safety considerations associated with the reagents.
Caption: Primary synthetic routes to this compound.
Route A: Comparative Analysis of Nitrating Agents for 1-Methylisatin
The direct nitration of 1-methylisatin is a straightforward approach. The indole ring system is highly reactive towards electrophiles, and nitration typically occurs at the C5 position.[3] However, the choice of nitrating agent is critical to control regioselectivity, reaction rate, and safety. This section compares the standard mixed acid method with several milder or more specialized alternatives.
Data Presentation: Comparison of Nitrating Reagents
The following table summarizes the performance of various nitrating agents for the synthesis of this compound from 1-methylisatin. Data is compiled from typical applications of these reagents on aromatic and heterocyclic substrates.
| Reagent System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages & Disadvantages | Reference(s) |
| HNO₃ / H₂SO₄ (Standard) | 75-85 | 1-3 | 0 - 10 | Advantages: High efficacy, low cost. Disadvantages: Harsh acidic conditions, potential for over-nitration, significant acid waste.[4] | [4] |
| Acetyl Nitrate (in situ) | 70-80 | 2-4 | -20 - 0 | Advantages: Milder than mixed acid, improved regioselectivity in some cases. Disadvantages: Thermally unstable, requires careful temperature control.[5] | [5] |
| Dinitrogen Pentoxide (N₂O₅) | 80-90 | 0.5-2 | -10 - 10 | Advantages: High reactivity, eco-friendly (stoichiometric nitration), less acidic waste. Disadvantages: Can be explosive, requires specialized handling.[4] | [4] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | 60-75 | 4-8 | 25 - 40 | Advantages: Very mild conditions, high safety profile, avoids strong acids. Disadvantages: Longer reaction times, moderate yields.[6] | [6] |
Experimental Workflow: General Nitration Procedure
The workflow for the nitration of 1-methylisatin involves careful addition of the substrate to the pre-formed nitrating agent at a controlled temperature, followed by reaction monitoring and aqueous work-up.
Caption: General experimental workflow for the nitration of 1-methylisatin.
Experimental Protocols
1. Standard Protocol: Nitration with HNO₃ / H₂SO₄
-
Reagents: 1-methylisatin, concentrated sulfuric acid (98%), fuming nitric acid (90%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (20 mL) to 0 °C in an ice-salt bath.
-
Slowly add fuming HNO₃ (5 mL) to the cooled H₂SO₄ with constant stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 1-methylisatin (5.0 g, 31.0 mmol) in concentrated H₂SO₄ (15 mL).
-
Add the 1-methylisatin solution dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield this compound.
-
2. Alternative Protocol: Nitration with Acetyl Nitrate
-
Reagents: 1-methylisatin, acetic anhydride, fuming nitric acid.
-
Procedure:
-
Prepare the nitrating agent in situ by slowly adding fuming nitric acid (3.0 mL) to acetic anhydride (15 mL) at -10 °C. Stir for 15 minutes.[5]
-
Dissolve 1-methylisatin (5.0 g, 31.0 mmol) in acetic anhydride and cool to -20 °C.
-
Add the pre-formed acetyl nitrate solution dropwise to the substrate solution, maintaining the temperature at -20 °C.
-
Stir for 3 hours at -20 °C.
-
Proceed with aqueous work-up as described in the standard protocol.
-
Route B: Methylation of 5-Nitroisatin
This route is an excellent alternative if 5-nitroisatin is a more readily available starting material. The key step is the selective N-methylation of the isatin core.
Data Presentation: Comparison of Methylating Reagents
| Reagent System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages & Disadvantages | Reference(s) |
| CH₃I / K₂CO₃ in DMF | 90-98 | 8-12 | 25 | Advantages: High yield, mild conditions, reliable. Disadvantages: Methyl iodide is toxic and a regulated substance.[7] | [7] |
| (CH₃)₂SO₄ / K₂CO₃ in Acetone | 85-95 | 4-6 | 56 (reflux) | Advantages: Faster reaction, dimethyl sulfate is less volatile than MeI. Disadvantages: Dimethyl sulfate is extremely toxic and carcinogenic. | - |
Experimental Workflow: General N-Methylation Procedure
The typical workflow involves dissolving the 5-nitroisatin and a base in a polar aprotic solvent, followed by the addition of the methylating agent.
Caption: General experimental workflow for the N-methylation of 5-nitroisatin.
Experimental Protocol
1. Protocol: Methylation with Methyl Iodide / K₂CO₃
-
Reagents: 5-nitroisatin, methyl iodide (MeI), potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-nitroisatin (5.0 g, 26.0 mmol) in anhydrous DMF (50 mL), add anhydrous K₂CO₃ (10.8 g, 78.0 mmol).[7]
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add methyl iodide (4.9 mL, 78.0 mmol) dropwise to the mixture.
-
Stir the reaction overnight at room temperature.
-
Pour the reaction mixture into cold water (250 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the desired product.
-
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route A (Nitration) is advantageous when 1-methylisatin is the preferred starting material. While the standard HNO₃/H₂SO₄ method is robust, alternative reagents like dinitrogen pentoxide offer higher efficiency and a better environmental profile, albeit with stricter safety requirements.[4] For milder conditions, bismuth nitrate is a suitable, though slower, alternative.[6]
-
Route B (Methylation) is highly efficient and often preferred for its high yields and clean reaction profile, provided 5-nitroisatin is available.[7] The use of methyl iodide with potassium carbonate is a well-established and reliable method.
The selection of the optimal synthetic strategy should be based on a careful evaluation of precursor availability, required scale, laboratory safety infrastructure, and environmental impact considerations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-METHYLISATIN | 2058-74-4 [chemicalbook.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]
Cross-Validation of Analytical Methods for N-methyl-5-nitroisatin: A Comparative Guide
This guide provides a comparative analysis of common analytical techniques for the quantification and characterization of N-methyl-5-nitroisatin, a key intermediate in various synthetic pathways. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust analytical methods, ensuring data integrity through cross-validation.
Introduction to N-methyl-5-nitroisatin and Analytical Cross-Validation
N-methyl-5-nitroisatin is a derivative of isatin, a privileged scaffold in medicinal chemistry. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Cross-validation of analytical methods is the process of assuring that a particular method is suitable for its intended purpose by comparing its results with those obtained from a different, validated method. This process is essential for ensuring the reliability and comparability of data, particularly in regulated environments such as drug development.[1][2]
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. This section compares three widely used analytical techniques for the analysis of organic compounds like N-methyl-5-nitroisatin: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹H NMR for the analysis of N-methyl-5-nitroisatin.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Separation based on polarity, detection by UV absorbance | Separation based on volatility and polarity, detection by mass fragmentation | Detection of nuclear spin transitions in a magnetic field |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~5 mg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | Not typically used for quantification without internal standards |
| Precision (%RSD) | < 2% | < 5% | < 3% (with internal standard) |
| Accuracy (%Recovery) | 98-102% | 95-105% | 97-103% (with internal standard) |
| Selectivity | Moderate to High | Very High | High (structural information) |
| Sample Throughput | High | Moderate | Low |
| Primary Application | Quantification, Purity | Identification, Quantification | Structural Elucidation, Purity |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of N-methyl-5-nitroisatin.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for isatin derivatives.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of N-methyl-5-nitroisatin, typically around 254 nm and 310 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.
-
Calibration: A calibration curve is constructed using at least five concentrations of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it ideal for identification and trace-level quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Samples may require derivatization to increase volatility. However, for some isatins, direct injection is possible.[4] Samples are dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of N-methyl-5-nitroisatin.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[5]
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments are performed for complete structural assignment.
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
-
Quantitative NMR (qNMR): For quantification, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Visualization of Workflows and Relationships
Analytical Method Cross-Validation Workflow
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitroisatin | SIELC Technologies [sielc.com]
- 4. 5-甲基靛红 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to C3 Carbonyl Reactivity in Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its synthetic versatility and presence in numerous biologically active compounds. The reactivity of its C3 carbonyl group is central to its utility, serving as a key electrophilic site for a vast array of chemical transformations, including aldol condensations, ring-expansions, and the synthesis of spiro-fused heterocycles.[1][2][3] This guide provides an objective comparison of the C3 carbonyl reactivity across a range of substituted isatins, supported by established principles of physical organic chemistry and experimental data.
Factors Influencing C3 Carbonyl Reactivity: An Electronic Perspective
The reactivity of the C3 carbonyl in isatin towards nucleophiles is fundamentally governed by its electrophilicity. This electrophilicity is modulated by the electronic properties of substituents on the aromatic ring (positions 4, 5, 6, and 7). Substituents exert their influence through a combination of inductive and resonance effects, which alter the electron density at the C3 position.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring. Through inductive and/or resonance effects, this withdrawal of electron density is relayed to the C3 carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, EWGs enhance the reactivity of the C3 carbonyl.[4]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density on the aromatic ring. This electron-donating effect propagates to the C3 carbonyl, reducing its electrophilicity and thereby decreasing its reactivity towards nucleophiles.
The following diagram illustrates the logical relationship between substituent electronics and the rate of nucleophilic addition at the C3 carbonyl of isatin.
Caption: Logical workflow of substituent effects on C3 carbonyl reactivity in isatins.
Quantitative Comparison: The Hammett Equation
To quantify the effect of substituents on reaction rates, the Hammett equation provides a powerful tool.[5][6] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction with a substituted isatin.
-
k₀ is the rate constant for the reaction with unsubstituted isatin.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For nucleophilic additions to the C3 carbonyl, a positive ρ value is expected, signifying that the reaction is accelerated by electron-withdrawing groups (positive σ values).[7]
The following table summarizes the Hammett σₚ constants for various substituents at the 5-position of the isatin ring and the predicted trend in C3 carbonyl reactivity towards a typical nucleophile.
| Substituent (at C5) | Hammett Constant (σₚ) | Substituent Type | Predicted Relative Reactivity (k/k₀) |
| -NO₂ | 0.78 | Strong EWG | Highest |
| -Br | 0.23 | EWG | High |
| -Cl | 0.23 | EWG | High |
| -H | 0.00 | Reference | Baseline (1.0) |
| -CH₃ | -0.17 | EDG | Low |
| -OCH₃ | -0.27 | Strong EDG | Lowest |
Note: Hammett constants are established reference values. The predicted reactivity trend is based on the positive reaction constant (ρ) expected for nucleophilic addition to the C3 carbonyl.
Experimental Protocols
Representative Protocol for Kinetic Analysis of Nucleophilic Addition to Substituted Isatins
This protocol describes a general method for determining the pseudo-first-order rate constant for the reaction of a substituted isatin with a nucleophile using UV-Vis spectrophotometry. The reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile.
1. Materials and Instrumentation:
-
Substituted Isatin (e.g., 5-Nitroisatin, 5-Methylisatin)
-
Nucleophile (e.g., Hydrazine, Aniline)
-
Anhydrous reaction solvent (e.g., Dioxane, Acetonitrile)
-
Thermostatted UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and syringes
2. Preparation of Stock Solutions:
-
Isatin Stock Solution (e.g., 0.01 M): Accurately weigh the substituted isatin and dissolve it in the chosen anhydrous solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 1.0 M): Accurately prepare a concentrated solution of the nucleophile in the same solvent. Prepare a series of dilutions from this stock (e.g., 0.5 M, 0.25 M, 0.1 M, 0.05 M).
3. Kinetic Measurement Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 25 °C).
-
Determine the λ_max_ (wavelength of maximum absorbance) of the substituted isatin and confirm that the product of the reaction has a significantly different absorbance at this wavelength.
-
Place a known volume of the nucleophile solution (e.g., 2 mL of the 0.5 M solution) into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.
-
To initiate the reaction, rapidly inject a small, known volume of the isatin stock solution (e.g., 20 µL) into the cuvette. The final concentration of the isatin should be significantly lower than the nucleophile (at least a 10-fold excess of nucleophile).
-
Immediately begin recording the absorbance at the predetermined λ_max_ as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value becomes stable).
4. Data Analysis:
-
The reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the absorbance (ln(Aₜ)) versus time (t).
-
The slope of the resulting straight line is equal to -k_obs_, where k_obs_ is the pseudo-first-order rate constant.
-
Repeat the experiment for different concentrations of the nucleophile.
-
Plot k_obs_ versus the concentration of the nucleophile ([Nu]). The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Compare the k₂ values obtained for different substituted isatins to establish a quantitative ranking of their C3 carbonyl reactivity.
References
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.msudenver.edu [sites.msudenver.edu]
Comparative Analysis of Synthesis Yields for 1-Methyl-5-nitroindoline-2,3-dione
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the reported yields for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione, a valuable scaffold in medicinal chemistry. Two primary synthetic strategies are evaluated: the N-methylation of 5-nitroisatin and the nitration of 1-methylisatin.
Summary of Synthesis Yields
The following table summarizes the quantitative data for the two synthetic routes to this compound.
| Synthesis Route | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Method 1: N-Methylation of 5-Nitroisatin | 5-Nitroisatin | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃) | DMF | ~90.1% | [1][2] |
| Method 2: Nitration of 1-Methylisatin | 1-Methylisatin | Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | - | Not Reported | - |
Note: While the nitration of 1-methylisatin is a plausible synthetic route, a specific literature procedure with a reported yield for the exclusive synthesis of the 5-nitro isomer could not be definitively identified in the reviewed literature. The synthesis via N-methylation of 5-nitroisatin is well-documented with a high reported yield.
Experimental Protocols
Method 1: N-Methylation of 5-Nitroisatin
This method proceeds via the direct methylation of the nitrogen atom of the isatin ring.
Reaction Scheme:
Figure 1: N-Methylation of 5-nitroisatin.
Procedure:
A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 mL, 0.260 mol), and potassium carbonate (21.56 g, 1.56 mol) in anhydrous N,N-dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added, and the mixture is acidified with dilute hydrochloric acid. The resulting yellow precipitate of this compound is collected by filtration, washed thoroughly with water until neutral, and then air-dried. This procedure has been reported to yield approximately 9.66 g of the desired product.[1][2]
Yield Calculation:
Based on the reported experimental data, the percentage yield is calculated as follows:
-
Starting material: 10 g of 5-nitroisatin (Molar Mass: 192.11 g/mol ) = 0.052 mol
-
Product: this compound (Molar Mass: 206.15 g/mol )
-
Theoretical Yield: 0.052 mol * 206.15 g/mol = 10.72 g
-
Actual Yield: 9.66 g
-
Percentage Yield: (9.66 g / 10.72 g) * 100% ≈ 90.1%
Logical Relationship of Synthetic Pathways
The synthesis of this compound can be approached from two logical starting points, as illustrated in the diagram below. The choice of pathway can be influenced by the availability of starting materials and desired reaction conditions.
Figure 2: Synthetic pathways to the target molecule.
Conclusion
Based on the available literature, the N-methylation of 5-nitroisatin is a high-yielding and well-documented method for the synthesis of this compound. This approach provides a reliable and efficient route for obtaining this important synthetic intermediate. While the nitration of 1-methylisatin represents a viable alternative pathway, further investigation is required to establish a specific protocol with a reproducible and comparable yield. For researchers requiring a dependable and high-yield synthesis, the N-methylation of 5-nitroisatin is the recommended method.
References
Safety Operating Guide
Safe Disposal of 1-Methyl-5-nitroindoline-2,3-dione: A Procedural Guide
The proper disposal of 1-Methyl-5-nitroindoline-2,3-dione is critical for ensuring laboratory safety and environmental compliance. This compound, like many specialized research chemicals, must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to institutional and regulatory guidelines is mandatory to mitigate risks to personnel and the environment.
Based on safety data for closely related compounds, this compound should be handled with caution. Analogous substances are classified as harmful if swallowed and are suspected of causing genetic defects.[1] Therefore, treating this chemical as hazardous waste is a necessary precaution. Disposal should always be conducted through an approved waste disposal program, typically managed by an institution's Environmental Health and Safety (EHS) department.[1][2]
Hazard Profile Summary
The following table summarizes the key hazard information for analogous nitroindoline compounds. Researchers should handle this compound with the assumption of a similar hazard profile.
| Hazard Classification | GHS Category | Precautionary Statement (Disposal) |
| Acute Oral Toxicity | Category 4 | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] |
| Germ Cell Mutagenicity | Category 2 | P201: Obtain special instructions before use.[1] |
| General Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate personal protective equipment is in use.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Ventilation: Handle the waste within a chemical fume hood to avoid inhalation of any dust or vapors.
Waste Collection and Containerization
All materials contaminated with this compound must be collected as hazardous waste.
-
Solid Waste: Collect waste powder, contaminated weigh boats, and wipes into a designated, compatible container. Plastic containers are often preferred to glass to minimize the risk of breakage.[2][5]
-
Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant container. Do not mix with other incompatible waste streams.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a tightly sealing lid.[6] Keep the container closed except when adding waste.[5][6]
Hazardous Waste Labeling
Properly labeling the waste container is a critical compliance step.
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7]
-
Required Information: The label must include:
Storage Prior to Disposal
Waste must be stored safely in a designated laboratory area pending collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[5]
-
Segregation: Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents or strong bases.
-
Secondary Containment: Place the waste container in a secondary containment bin to control any potential leaks or spills.[7]
Arranging for Waste Collection
Laboratory personnel should never transport hazardous waste themselves or dispose of it in standard trash or drains.[7][8]
-
Contact EHS: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.[2][5]
-
Provide Information: Complete any required forms, accurately listing the container's contents.[2]
Disposal of Empty Containers
Containers that once held this compound must also be managed carefully.
-
Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the chemical residue.[6]
-
Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[6][7]
-
Final Disposal: After triple-rinsing and air drying, deface or remove the original chemical label. The container may then be disposed of in the regular trash or recycled, according to institutional policy.[6][7]
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for safe disposal of chemical waste.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 1-Methyl-5-nitroindoline-2,3-dione
Essential Safety and Handling Guide for 1-Methyl-5-nitroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound (CAS No. 3484-32-0). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment. The information is compiled from safety data sheets of the compound and its close structural analogs.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the closely related compound 5-Nitroisatin, it is harmful if swallowed and is suspected of causing genetic defects.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust particles. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Obtain and read the Safety Data Sheet (SDS) before use.[1]
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Wear all required PPE, including gloves, eye protection, and a lab coat.[1][2][3]
-
Avoid the formation of dust when handling the solid compound.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1][2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the product.
Visualizing the Safe Handling Workflow
The following diagrams illustrate the key logical and procedural steps for safely handling this compound.
Figure 1: Safe Handling Workflow
Figure 2: PPE Decision Flowchart
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
